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Core Science & Biosynthesis

Foundational

Technical Monograph: 2-Amino-6-(aminomethyl)pyridine Trihydrochloride

Topic: 2-Amino-6-(aminomethyl)pyridine Trihydrochloride Synonyms & Technical Monograph Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 2-Amin...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Amino-6-(aminomethyl)pyridine Trihydrochloride Synonyms & Technical Monograph Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Amino-6-(aminomethyl)pyridine (and its hydrochloride salts) represents a critical bifunctional heteroaromatic scaffold in modern medicinal chemistry. Characterized by a pyridine core substituted with an exocyclic primary amine at position 2 and a flexible aminomethyl arm at position 6, this molecule serves as a versatile bidentate ligand and a pharmacophore linker . Its unique topology allows it to bridge hydrophobic domains in kinase inhibitors while providing essential hydrogen-bond donor/acceptor motifs for active site binding.

This guide provides a definitive technical analysis of the molecule, focusing on its nomenclature, synthesis, and application in high-fidelity drug discovery workflows.

Nomenclature & Synonyms

Accurate identification is paramount in chemical sourcing and database management. The molecule exists in equilibrium between its free base and various hydrochloride salt forms, which significantly alters its solubility and handling properties.

Table 1: Chemical Identity & Synonyms

CategoryPrimary IdentifierNotes
IUPAC Name 6-(Aminomethyl)pyridin-2-aminePreferred IUPAC designation.
Common Name 2-Amino-6-(aminomethyl)pyridineWidely used in medicinal chemistry literature.
Alternative Name 2-Amino-6-picolylamineHighlights the picolyl substructure.
Alternative Name 6-(Aminomethyl)-2-pyridinamineVariation of IUPAC.
Parent CAS 167298-54-6 Refers to the free base.
Salt CAS 1881329-18-5 Specifically the dihydrochloride form; trihydrochloride is a stoichiometric variant.
Molecular Formula C₆H₉N₃[1] · 3HClTrihydrochloride salt.
SMILES NCC1=NC(N)=CC=C1Free base connectivity.
The Trihydrochloride Context

While the dihydrochloride is the most stable commercial form (protonating the aliphatic amine and the pyridine nitrogen), the trihydrochloride form implies protonation of the exocyclic amine at position 2. This species typically exists only under highly acidic conditions (pH < 0) or in specific anhydrous hydrochloride matrices, as the 2-amino group is weakly basic due to resonance delocalization into the pyridine ring.

Chemical Architecture & Properties[2]

Structural Analysis

The molecule features three nitrogen centers with distinct electronic environments:

  • Pyridine Nitrogen (N1): Moderately basic (

    
    ). Acts as a hydrogen bond acceptor in physiological conditions.
    
  • Exocyclic Amine (C2-NH₂): Weakly basic due to resonance with the ring; acts primarily as a hydrogen bond donor.

  • Aminomethyl Group (C6-CH₂-NH₂): Highly basic (

    
    ), typical of primary aliphatic amines. In the trihydrochloride salt, this is fully protonated (
    
    
    
    ).
Physical Properties (Trihydrochloride)
  • Appearance: White to off-white hygroscopic crystalline solid.

  • Solubility: Highly soluble in water, methanol, and DMSO; insoluble in non-polar solvents (DCM, Hexane).

  • Stability: Hygroscopic. Must be stored under inert atmosphere (Argon/Nitrogen) at -20°C to prevent deliquescence and oxidation.

Synthesis Protocol

The synthesis of 2-amino-6-(aminomethyl)pyridine is classically achieved via the reduction of 2-amino-6-cyanopyridine . This route is preferred for its atom economy and the availability of the starting material.

Synthetic Pathway (Catalytic Hydrogenation)

Precursor: 2-Amino-6-cyanopyridine (CAS: 2428-93-5) Reagents: Raney Nickel (Ra-Ni) or Palladium on Carbon (Pd/C), Hydrogen gas, Methanolic Ammonia.

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-amino-6-cyanopyridine (1.0 eq) in anhydrous methanol saturated with ammonia (to suppress secondary amine formation).

  • Catalyst Addition: Carefully add activated Raney Nickel (10-20 wt%) under an argon blanket. Caution: Ra-Ni is pyrophoric.

  • Hydrogenation: Pressurize the reaction vessel to 40-60 psi H₂. Stir vigorously at room temperature for 12-18 hours.

  • Filtration: Filter the catalyst through a Celite pad under an inert atmosphere. Rinse with methanol.

  • Salt Formation: To generate the trihydrochloride :

    • Cool the filtrate to 0°C.

    • Bubble anhydrous HCl gas through the solution until saturation (pH < 1).

    • Add diethyl ether to precipitate the salt.

    • Filter and dry under vacuum over

      
      .
      

SynthesisPathway Start 2-Amino-6-cyanopyridine (CAS: 2428-93-5) Inter Catalytic Hydrogenation (H2, Ra-Ni, MeOH/NH3) Start->Inter Reduction Product 2-Amino-6-(aminomethyl)pyridine (Free Base) Inter->Product Filter & Conc. Salt Trihydrochloride Salt (Precipitation w/ HCl/Et2O) Product->Salt HCl (g) Saturation

Figure 1: Synthesis of 2-amino-6-(aminomethyl)pyridine trihydrochloride via nitrile reduction.

Applications in Drug Discovery[3]

Kinase Inhibitor Design

This scaffold is extensively used in the design of Type I and Type II kinase inhibitors. The 2-amino-pyridine motif mimics the adenine ring of ATP, forming a crucial "hinge binder" interaction.

  • Hinge Binding: The pyridine nitrogen (acceptor) and the 2-amino group (donor) form a bidentate H-bond network with the kinase hinge region backbone (e.g., Valine or Methionine residues).

  • Solvent Front Extension: The flexible 6-aminomethyl arm allows the molecule to reach into the solvent-exposed region or the ribose-binding pocket, improving solubility and selectivity.

Chelation & Metallo-Drugs

The 1,3-arrangement of the pyridine nitrogen and the aminomethyl nitrogen creates a potent N,N-bidentate chelating agent .

  • Utility: It forms stable complexes with transition metals (Cu²⁺, Zn²⁺, Pt²⁺). This property is utilized in developing metallo-pharmaceuticals or as a ligand in catalytic cross-coupling reactions.

Pharmacophore Scaffold 2-Amino-6-(aminomethyl)pyridine Core Scaffold Hinge Hinge Binding Region (ATP Mimic) Scaffold->Hinge Pyridine N + 2-NH2 Solvent Solubility/Selectivity Handle (Aminomethyl Arm) Scaffold->Solvent 6-CH2-NH2 Chelation Metal Chelation Site (N,N-Bidentate) Scaffold->Chelation Pyridine N + 6-CH2-NH2

Figure 2: Pharmacophore mapping of the scaffold in medicinal chemistry applications.

Safety & Handling (MSDS Highlights)

  • Hazards: The trihydrochloride salt is acidic and corrosive to mucous membranes. It is classified as Skin Irrit. 2 and Eye Irrit. 2 .

  • Storage: Hygroscopic. Store in a desiccator at -20°C.

  • PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory during handling to prevent inhalation of dust.

References

  • PubChem Compound Summary. (2025). 6-(Aminomethyl)pyridin-2-amine.[2][3] National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2025). 6-(Aminomethyl)pyridin-2-amine Product Data. Merck KGaA. Link

  • SynQuest Laboratories. (2025). 2-Amino-6-(aminomethyl)pyridine CAS 167298-54-6.[3][4][5][6][7][8] Link

  • ChemicalBook. (2025).[5][6] 2-Amino-6-(aminomethyl)pyridine Properties and Synthesis. Link

Sources

Exploratory

Technical Whitepaper: Molecular Weight and Physicochemical Profiling of 6-(Aminomethyl)pyridin-2-amine Trihydrochloride

Executive Summary In preclinical drug development and synthetic chemistry, the precise molecular weight of an Active Pharmaceutical Ingredient (API) or intermediate is non-negotiable. 6-(Aminomethyl)pyridin-2-amine is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug development and synthetic chemistry, the precise molecular weight of an Active Pharmaceutical Ingredient (API) or intermediate is non-negotiable. 6-(Aminomethyl)pyridin-2-amine is a highly versatile polybasic scaffold. However, it is frequently supplied as a hydrochloride salt to enhance environmental stability and aqueous solubility.

As a Senior Application Scientist, I frequently encounter downstream formulation failures caused by stoichiometric miscalculations regarding salt forms. This whitepaper deconstructs the physicochemical causality behind the formation of 6-(Aminomethyl)pyridin-2-amine trihydrochloride (CAS: 380394-86-5) , detailing why its molecular weight shifts dramatically from 123.16 g/mol (free base) to 232.54 g/mol (trihydrochloride)[1], and provides self-validating analytical protocols to verify these parameters.

Structural Causality: The Basis of the Trihydrochloride Mass

To understand the molecular weight of the trihydrochloride salt, we must analyze the basicity of the parent free base (C₆H₉N₃). The molecule contains three distinct nitrogen centers, each with a different proton affinity (pKa):

  • Aminomethyl Nitrogen (-CH₂NH₂): This is an aliphatic primary amine. Analogous to benzylamine[2], it is highly basic (pKa ~9.3) and is the first site to protonate in the presence of an acid.

  • Pyridine Ring Nitrogen: The aromatic ring nitrogen is activated by the electron-donating ortho-amino group. Analogous to 2-aminopyridine[3], it is moderately basic (pKa ~6.8) and protonates second, stabilized by amidine-like resonance.

  • Exocyclic 2-Amino Nitrogen (-NH₂): This nitrogen is the least basic because its lone pair is delocalized into the aromatic ring. However, under the strongly acidic conditions of crystallization with excess hydrochloric acid, this center is forced into protonation.

The addition of three moles of HCl (Molecular Weight: 36.46 g/mol each) to the free base results in the trihydrochloride salt (C₆H₁₂Cl₃N₃) .

  • Calculation: 123.16 g/mol (Base) + [3 × 36.46 g/mol (HCl)] = 232.54 g/mol [1].

Quantitative Data: Physicochemical Properties

Commercially, this compound may also appear as a dihydrochloride (CAS: 1881329-18-5). Assuming the wrong salt form leads to catastrophic dosing errors. The table below summarizes the critical physicochemical differences.

PropertyFree BaseDihydrochloride (2HCl)Trihydrochloride (3HCl)
CAS Number 167298-54-61881329-18-5380394-86-5
Molecular Formula C₆H₉N₃C₆H₁₁Cl₂N₃C₆H₁₂Cl₃N₃
Molecular Weight 123.16 g/mol 196.08 g/mol 232.54 g/mol
Chloride Content (wt%) 0.00%36.16%45.73%
Salt Factor (Active API) 1.0000.62810.5296

Formulation Impact: The Salt Factor for the 3HCl form is 0.5296. This means if a researcher weighs out 100 mg of 6-(Aminomethyl)pyridin-2-amine 3HCl, they are only delivering ~53 mg of the active free base. Failing to account for this 232.54 g/mol molecular weight results in a nearly 50% underdose in in vivo studies.

Workflow Visualization

The following diagram illustrates the causality of salt formation and the dual-pronged analytical workflow required to validate the molecular weight of the trihydrochloride form.

G A Free Base 6-(Aminomethyl)pyridin-2-amine MW: 123.16 g/mol B Protonation + 3 HCl A->B Acidification C Trihydrochloride Salt MW: 232.54 g/mol B->C Crystallization D Orthogonal Verification C->D QA/QC E LC-MS/MS (Detects Free Base m/z 124.1) D->E Mass Profiling F Argentometric Titration (Quantifies 45.7% Cl-) D->F Stoichiometry

Fig 1: Workflow for salt formation and orthogonal analytical verification of molecular weight.

Analytical Verification: Self-Validating Protocols

To ensure scientific integrity, relying on a single analytical method is insufficient. Because salts dissociate in solution, Mass Spectrometry alone cannot verify the 232.54 g/mol molecular weight of the trihydrochloride. A self-validating system requires orthogonal testing : LC-MS/MS to confirm the organic base, and Argentometric Titration to confirm the exact chloride stoichiometry.

Protocol 1: LC-MS/MS Analysis for Free Base Mass Verification

Causality: Electrospray ionization (ESI) strips the non-covalent HCl from the molecule. Therefore, the mass spectrometer will only detect the protonated free base [M+H]+, regardless of whether the 2HCl or 3HCl salt was injected.

  • Sample Preparation: Dissolve 1.0 mg of the 3HCl salt in 1.0 mL of LC-MS grade 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Detection: Operate the mass spectrometer in Positive ESI mode.

  • Validation: Extract the chromatogram for m/z 124.1 (Calculated exact mass of C₆H₉N₃ + H⁺).

Protocol 2: Argentometric Titration for Chloride Quantitation

Causality: To definitively prove the molecular weight is 232.54 g/mol (3HCl) and not 196.08 g/mol (2HCl), the exact mass percentage of chloride must be quantified. Mohr's method utilizes silver nitrate to precipitate chloride ions.

  • Sample Preparation: Accurately weigh ~100.0 mg of the salt and dissolve in 50 mL of deionized water in a 250 mL Erlenmeyer flask.

  • Indicator Addition: Add 1.0 mL of 5% Potassium Chromate (K₂CrO₄) solution. The solution will turn distinctively yellow.

  • Titration: Titrate dropwise with standardized 0.1 M Silver Nitrate (AgNO₃) under constant stirring.

  • Endpoint Detection: Stop the titration at the first appearance of a persistent red-brown precipitate (Silver Chromate, Ag₂CrO₄), indicating all chloride has been consumed.

  • Calculation:

  • Validation: A result of ~45.7% confirms the trihydrochloride form (MW: 232.54). A result of ~36.2% indicates the dihydrochloride form.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7504, Benzylamine (pKa Reference)." PubChem. URL:[Link]

  • United States Environmental Protection Agency (EPA). "Aminopyridines - Toxicity and pKa Profiling." EPA Archive. URL:[Link]

Sources

Foundational

physical properties of aminomethyl pyridine amine salts

An In-Depth Technical Guide to the Physical Properties of Aminomethyl Pyridine Amine Salts for Pharmaceutical Development Executive Summary Aminomethyl pyridines represent a vital structural motif in modern medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physical Properties of Aminomethyl Pyridine Amine Salts for Pharmaceutical Development

Executive Summary

Aminomethyl pyridines represent a vital structural motif in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The parent compounds, existing as free bases, often exhibit suboptimal physicochemical properties, such as poor aqueous solubility and chemical instability, which can hinder their development into viable drug products. The formation of amine salts is a cornerstone strategy in pharmaceutical development to overcome these limitations. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive exploration of the critical . We will delve into the causality behind salt selection, detail the robust methodologies for characterization, and present a framework for interpreting the resulting data to guide rational drug development decisions.

The Strategic Imperative of Salt Formation

The journey from a biologically active free base to a marketable pharmaceutical product is contingent upon optimizing its physical properties. Aminomethyl pyridines, containing both a basic pyridine ring nitrogen and a primary amino group, are excellent candidates for salt formation.[3] The primary goal of forming a salt is to modulate properties that are critical for drug performance and manufacturability.

  • Solubility Enhancement: The most common reason for salt formation is to improve aqueous solubility.[4][5] By converting a neutral, often crystalline, and poorly soluble base into an ionic salt, the dissolution rate and equilibrium solubility can be dramatically increased, which is fundamental for achieving adequate bioavailability.

  • Stability Improvement: Salt forms can exhibit greater solid-state stability compared to the free base, showing less susceptibility to degradation from heat, light, or reactive excipients.[6][7]

  • Improved Handling and Manufacturing: Properties like crystallinity, flowability, and reduced hygroscopicity can be engineered through the selection of an appropriate salt form, simplifying bulk processing and formulation.[8]

  • Purification: Salt formation can be used as a method to purify the active pharmaceutical ingredient (API), as the salt can be selectively crystallized from a solution containing impurities.[3]

The choice of the acid, or "counter-ion," is a critical decision guided by the pKa of the aminomethyl pyridine and the desired properties of the final salt. A common rule of thumb, the "pKa rule," suggests that a stable salt is likely to form if the difference between the pKa of the base and the pKa of the acid (ΔpKa) is greater than 3.

Logical Workflow for Salt Selection and Characterization

The process of selecting and validating an optimal salt form is a multi-tiered, systematic endeavor. The following diagram outlines a robust workflow that ensures a data-driven approach to salt candidate selection.

Salt_Selection_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Characterization cluster_2 Phase 3: Optimization & Selection FreeBase Characterize Free Base (pKa, Solubility, Stability) Counterion Select Counter-ions (Based on pKa & Precedent) FreeBase->Counterion SaltScreen High-Throughput Salt Formation Screening Counterion->SaltScreen Confirm Confirm Salt Formation (FTIR, NMR, DSC) SaltScreen->Confirm PhysChem Characterize Physical Properties (Melting Point, Solubility, Hygroscopicity, Polymorphism) Confirm->PhysChem Stability Conduct Stability Studies (Accelerated Conditions) PhysChem->Stability Select Select Lead Salt Candidate(s) (Balance of Properties) Stability->Select Solubility_Workflow Start Add excess solid to solvent (e.g., buffer) Agitate Agitate at constant temperature (e.g., 25°C or 37°C) Start->Agitate Sample Sample supernatant at multiple time points (e.g., 4, 8, 24, 48 hrs) Agitate->Sample Filter Filter sample to remove undissolved solid Sample->Filter Analyze Analyze concentration (e.g., HPLC-UV) Filter->Analyze Equilibrium Confirm equilibrium (Concentration is constant over last time points) Analyze->Equilibrium

Caption: Workflow for equilibrium solubility determination.

  • Preparation: Add an excess amount of the aminomethyl pyridine salt to a known volume of the test medium (e.g., water, pH 6.8 phosphate buffer) in a sealed vial. The excess solid ensures that saturation is achieved.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-72 hours).

  • Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), draw a sample from the supernatant.

  • Separation: Immediately filter the sample through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved solid particles.

  • Quantification: Analyze the concentration of the dissolved salt in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Confirmation: Equilibrium is confirmed when the concentration values from the last two time points are statistically identical.

Hygroscopicity

Hygroscopicity is the tendency of a solid material to absorb moisture from the atmosphere. [9]It is a critical property because moisture uptake can lead to physical changes (e.g., deliquescence, caking) and chemical degradation (e.g., hydrolysis). [6][7][10]The European Pharmacopoeia provides a standard classification system. [10]

Classification Weight Gain (at 25°C, 80% RH) Description
Non-hygroscopic < 0.2% No significant moisture uptake.
Slightly hygroscopic ≥ 0.2% and < 2% Minor moisture uptake.
Hygroscopic ≥ 2% and < 15% Significant moisture uptake.
Very hygroscopic ≥ 15% Extensive moisture uptake.

| Deliquescent | Absorbs sufficient water to dissolve | Becomes a liquid. |

Source: Adapted from European Pharmacopoeia standards.[10]

Experimental Protocol: Dynamic Vapor Sorption (DVS)

DVS is a high-precision method to measure the extent and rate of moisture sorption and desorption.

  • Sample Preparation: Place a small amount of the dried salt (5-10 mg) onto the DVS sample pan.

  • Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% Relative Humidity, RH) until a stable weight is achieved. This establishes the initial dry mass.

  • Sorption Isotherm: Program the instrument to increase the RH in a stepwise manner (e.g., from 0% to 90% in 10% increments). At each step, the system holds the RH constant until the sample weight equilibrates.

  • Desorption Isotherm: Subsequently, decrease the RH in a similar stepwise manner back to 0% to measure moisture loss.

  • Data Analysis: Plot the percentage change in mass versus RH. The plot reveals the hygroscopicity classification, the presence of hydrates, and any hysteresis between sorption and desorption curves.

Polymorphism

Polymorphism is the ability of a compound to exist in more than one crystal structure. [11]Different polymorphs are distinct solid-state forms and can have different melting points, solubilities, and stabilities. The presence of multiple or unstable polymorphs can be a significant challenge in drug development. [8]For instance, the hydrochloride salt of sertraline is known to have numerous polymorphic forms. [8] Experimental Protocol: Powder X-Ray Diffraction (PXRD)

PXRD is the definitive technique for identifying and differentiating crystalline polymorphs. Each polymorph will produce a unique diffraction pattern.

  • Sample Preparation: Gently pack a small amount of the salt powder onto a sample holder.

  • Data Acquisition: Place the sample holder in the diffractometer. Scan the sample over a defined range of 2θ angles (e.g., 2° to 40°) using a monochromatic X-ray source.

  • Pattern Analysis: The resulting diffractogram (a plot of intensity vs. 2θ angle) serves as a fingerprint for the crystal structure. Different polymorphs will show distinct peaks at different 2θ angles.

Polymorphism cluster_conditions Crystallization Conditions API API in Solution FormA Polymorph A (Stable) API->FormA Slow Cooling FormB Polymorph B (Metastable) API->FormB Rapid Cooling Solvent Solvent Temp Temperature Rate Cooling Rate FormB->FormA Transition (Heat/Time)

Caption: Relationship between crystallization conditions and polymorphism.

Conclusion for the Drug Development Professional

The conversion of an aminomethyl pyridine free base into an amine salt is a critical, value-adding step in pharmaceutical development. A systematic and scientifically rigorous approach to salt selection and characterization is paramount. This guide has outlined the core physical properties—melting point, solubility, hygroscopicity, and polymorphism—that must be thoroughly investigated. Understanding the causality behind the experimental protocols and the implications of the data is essential for mitigating risks and selecting a salt form with the optimal balance of properties for successful clinical and commercial outcomes. The insights gained from this comprehensive analysis directly inform formulation strategies, stability predictions, and ultimately, the safety and efficacy of the final drug product.

References

  • Jindal, K. C. (2021, May 21). Salt Selection in Drug Development. Pharmaceutical Technology. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, October 15). 3-(Aminomethyl)pyridin-2-amine Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 2-(Aminomethyl)pyridine Supplier & Manufacturer in China. Retrieved from [Link]

  • Khadka, P., et al. (2016, August 20). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Wikipedia. (n.d.). Hygroscopy. Retrieved from [Link]

  • Purdue University. (n.d.). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue e-Pubs. Retrieved from [Link]

  • Al-Shdefat, R., et al. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3‐aminomethyl pyridine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung of 1-amidopyridin-1-ium salts. Chemical Communications. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). TABLE 3-2, Physical and Chemical Properties of Pyridine. Retrieved from [Link]

  • ACS Publications. (2022, May 27). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • ChemRxiv. (2026, January 29). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 4-(Aminomethyl)pyridine. NIST WebBook. Retrieved from [Link]

  • American Chemical Society. (2024, August 21). Direct, regioselective access to 3-aminomethyl pyridines. Retrieved from [Link]

  • Loba Chemie. (n.d.). 504-29-0 CAS | 2-AMINO PYRIDINE. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Structural and physicochemical characterization of pyridine derivative salts of anti-inflammatory drugs. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Retrieved from [Link]

  • ACS Publications. (2021, October 15). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience. Retrieved from [Link]

  • MDPI. (2024, July 15). Synthesis, Characterization, and Analysis of Probenecid and Pyridine Compound Salts. Retrieved from [Link]

  • Research & Reviews: A Journal of Drug Formulation, Development and Production. (n.d.). Synthesis and Characterization of m-Amino Pyridine Derivatives. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). N-Amino Pyridinium Salts in Organic Synthesis. PMC. Retrieved from [Link]

  • African Journals Online. (2021, July 9). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Retrieved from [Link]

  • MDPI. (2025, March 22). Polymorphism and the Phenomenon of Whole-Molecule Disorder Revealed in a Novel Dipodal Thiopyridine Ligand. Retrieved from [Link]

  • EPTQ. (2013). Chemical analysis in amine system operations. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PMC. Retrieved from [Link]

Sources

Exploratory

Technical Deep Dive: 6-(Aminomethyl)pyridin-2-amine vs. 2,6-Diaminopyridine

The following technical guide provides an in-depth comparison between 6-(Aminomethyl)pyridin-2-amine and 2,6-Diaminopyridine , designed for researchers in medicinal chemistry and ligand design. Executive Summary: Symmetr...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparison between 6-(Aminomethyl)pyridin-2-amine and 2,6-Diaminopyridine , designed for researchers in medicinal chemistry and ligand design.

Executive Summary: Symmetry vs. Orthogonality

The fundamental distinction between these two molecules lies in their symmetry and electronic environments. 2,6-Diaminopyridine (2,6-DAP) is a


-symmetric, electron-rich aromatic system where both amine groups are electronically identical and heavily conjugated with the pyridine ring. It acts as a "hard" ligand and a planar H-bonding donor.

In contrast, 6-(Aminomethyl)pyridin-2-amine is asymmetric. It possesses two chemically distinct amine functionalities:

  • Aromatic Amine (Position 2): Resonance-stabilized, weakly nucleophilic (

    
     of conjugate acid ~6.9).
    
  • Aliphatic Amine (Position 6-methyl): Non-conjugated, highly nucleophilic, and basic (

    
     of conjugate acid ~8.8–9.5).
    

This asymmetry grants orthogonal reactivity , allowing researchers to selectively functionalize one amine without protecting the other—a critical advantage in fragment-based drug discovery (FBDD) and bifunctional chelate design.

Part 1: Structural & Physicochemical Analysis[1]

The reactivity profiles of these molecules are dictated by the availability of their nitrogen lone pairs. In 2,6-DAP, the exocyclic nitrogen lone pairs are delocalized into the ring, increasing the electron density on the ring nitrogen (N1) but decreasing the nucleophilicity of the exocyclic amines. In 6-(Aminomethyl)pyridin-2-amine, the methylene spacer (


) insulates the distal amine from the aromatic system.
Comparative Properties Table
Feature2,6-Diaminopyridine (2,6-DAP)6-(Aminomethyl)pyridin-2-amine
Formula


Symmetry

(Symmetric)

(Asymmetric)
Primary Basicity (

)
~6.1 (Ring N protonation)~8.8–9.2 (Aliphatic amine protonation)
Secondary Basicity (

)
< 1 (Exocyclic amines are poor bases)~6.7 (Ring N / Aromatic amine system)
Nucleophilicity Low (Aniline-like)High (Benzylamine-like at pos. 6)
Metal Binding Pincer (N-N-N) planar coordinationFlexible chelate (N-N), varying bite angles
Key Application RNA binding, supramolecular H-bondingOrthogonal drug linkers, Pt(II) complexes
Visualization: Electronic Landscape & Protonation Sites

G cluster_0 2,6-Diaminopyridine (Symmetric) cluster_1 6-(Aminomethyl)pyridin-2-amine (Asymmetric) DAP 2,6-DAP (Planar, Conjugated) RingN Ring N (N1) Primary Basic Site pKa ~6.1 DAP->RingN Protonation ExoN Exocyclic NH2 Resonance Delocalized Low Nucleophilicity DAP->ExoN Electronic Donation AMP 6-(Aminomethyl)... (Flexible Side Chain) AliN Aliphatic NH2 (-CH2NH2) High Nucleophilicity pKa ~9.0 AMP->AliN Primary Reaction Site (Kinetic Control) AroN Aromatic NH2 Low Nucleophilicity Resonance Stabilized AMP->AroN Secondary Site

Caption: Electronic comparison showing the delocalization in 2,6-DAP versus the distinct nucleophilic sites in the aminomethyl derivative.

Part 2: Synthetic Pathways

While 2,6-DAP is a commodity chemical produced via the Chichibabin reaction (pyridine +


), 6-(Aminomethyl)pyridin-2-amine requires specific synthesis, typically via the reduction of 2-amino-6-cyanopyridine .
Protocol: Selective Reduction of 2-Amino-6-cyanopyridine

Objective: Synthesize 6-(aminomethyl)pyridin-2-amine without over-reducing the ring or poisoning the catalyst.

Reagents:

  • Substrate: 2-Amino-6-cyanopyridine

  • Catalyst: Raney Nickel (activated) or 10% Pd/C

  • Solvent: Methanol saturated with Ammonia (to suppress secondary amine formation)

  • Hydrogen Source:

    
     gas (balloon or Parr shaker at 30-50 psi)
    

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 2-amino-6-cyanopyridine in 50 mL of methanolic ammonia (

    
     in MeOH). The ammonia is critical to prevent the primary amine product from condensing with the intermediate imine (which would form secondary amines).
    
  • Catalyst Addition: Under an inert atmosphere (

    
    ), carefully add 10 wt% of Raney Nickel (washed with MeOH). Caution: Raney Ni is pyrophoric.
    
  • Hydrogenation: Purge the vessel with

    
     three times. Pressurize to 40 psi and stir vigorously at room temperature for 4-6 hours. Monitor via TLC (Eluent: 10% MeOH in DCM with 1% 
    
    
    
    ). The nitrile spot (
    
    
    ~0.6) should disappear, replaced by a baseline amine spot.
  • Workup: Filter the catalyst through a Celite pad (keep wet to prevent ignition). Rinse with MeOH.

  • Purification: Concentrate the filtrate in vacuo. The residue is often a waxy solid. For high purity, convert to the hydrochloride salt by adding

    
     in dioxane, precipitating the dihydrochloride salt.
    
    • Yield expectation: 85-95%.

Part 3: Orthogonal Reactivity & Application Strategy

The "Application Scientist" value of 6-(Aminomethyl)pyridin-2-amine is its ability to undergo chemoselective reactions .

The Selectivity Hierarchy

When reacting with an electrophile (e.g., an acyl chloride or NHS-ester) at pH 8-9:

  • Aliphatic Amine: Unprotonated and highly nucleophilic. Reacts immediately.

  • Aromatic Amine: Less nucleophilic due to resonance with the ring. Reacts slowly or requires forcing conditions (heating, strong base).

  • Ring Nitrogen: Pyridine-like, acts as a base/catalyst but rarely forms stable covalent adducts with acylating agents under these conditions.

Workflow: Selective Functionalization

This workflow demonstrates how to attach a drug payload to the aliphatic arm while keeping the aromatic amine free for hydrogen bonding (e.g., to a kinase hinge region).

Reactivity cluster_contrast Contrast with 2,6-DAP Start 6-(Aminomethyl)pyridin-2-amine Reagent Add 1.0 eq. Electrophile (R-CO-Cl) Temp: 0°C, Base: Et3N Start->Reagent Intermediate Mono-Amide Formation (Selectivity > 95% on Aliphatic Amine) Reagent->Intermediate Fast Kinetics (k_aliphatic >> k_aromatic) Product Target Scaffold: Amide linker at pos. 6 Free NH2 at pos. 2 Intermediate->Product DAP_Fail 2,6-DAP + R-CO-Cl Results in mixture of: Mono-amide + Di-amide

Caption: Chemoselective workflow exploiting the nucleophilic difference between aliphatic and aromatic amines.

Part 4: Applications in Drug Discovery

Platinum(II) Antitumor Complexes

Research has shown that 6-(aminomethyl)pyridin-2-amine forms stable Pt(II) complexes that interact with DNA differently than Cisplatin. The flexible aminomethyl arm allows the complex to adapt to the DNA groove, facilitating hydrogen bonding with guanine and cytosine bases.

  • Mechanism: The aromatic amine and ring nitrogen form a rigid chelating plane, while the aliphatic amine allows for a "hinge" effect, disrupting DNA structure via coordinate covalent interaction and extensive hydrogen bonding [1].

Kinase Inhibition (GSK-3 / CK-1 )

In kinase inhibitor design, the pyridine ring often mimics the adenine ring of ATP.

  • 2,6-DAP: Often used to form three H-bonds (Donor-Acceptor-Donor) with the kinase hinge region. However, its symmetry can be a liability if the binding pocket is asymmetric.

  • 6-(Aminomethyl)...: Allows the "head" (aromatic amine + ring N) to bind the hinge, while the "tail" (aminomethyl) extends into the solvent-exposed region or a ribose-binding pocket to solubilize the molecule or pick up additional interactions (e.g., with Asp residues) [2].

Supramolecular "Pincer" Receptors

2,6-DAP is a classic motif for Hamilton receptors (binding barbiturates). However, 6-(aminomethyl)pyridin-2-amine is increasingly used in dynamic combinatorial chemistry . Its flexibility allows it to wrap around metal ions like


 or 

with distinct geometries compared to the rigid 2,6-DAP, enabling the design of fluorescent sensors that distinguish between metal ions based on coordination geometry [3].

References

  • Westminster Research. "Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides and its biological activity." Journal of Inorganic Biochemistry.

  • National Institutes of Health (PubMed). "Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease." Bioorganic Chemistry.

  • Asian Journal of Chemistry. "Synthesis of 6,6'-Diaminomethyl-tris-(pyridin-2-ylmethyl)amine: Fluorescent sensor based on small organic molecule."

  • PubChem. "2,6-Diaminopyridine Compound Summary."

  • PubChem. "6-(Aminomethyl)pyridin-2-amine Compound Summary."

Foundational

A Comprehensive Technical Guide to the Aqueous Solubility of 6-(Aminomethyl)pyridin-2-amine Trihydrochloride

Introduction For researchers and professionals in drug development, a thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to its successful formulation and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

For researchers and professionals in drug development, a thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to its successful formulation and therapeutic application. Among these properties, aqueous solubility is a critical determinant of an API's bioavailability and overall efficacy.[1][2] This guide provides an in-depth technical overview of 6-(Aminomethyl)pyridin-2-amine trihydrochloride, with a core focus on its aqueous solubility. While specific solubility data for this compound is not publicly available, this document will equip researchers with the foundational knowledge and experimental protocols necessary to determine and understand its solubility profile. We will delve into the theoretical factors governing the solubility of this amine hydrochloride salt and provide a detailed, field-proven methodology for its empirical determination.

Physicochemical Properties of 6-(Aminomethyl)pyridin-2-amine Trihydrochloride

A foundational understanding of the molecule's characteristics is essential before embarking on solubility studies.

PropertyValue/InformationSource
Molecular Formula C6H12Cl3N3Inferred from name
Molecular Weight 232.54 g/mol Inferred from formula
Chemical Structure A pyridine ring with an aminomethyl group at position 6 and an amine group at position 2, as a trihydrochloride salt.[3][4]
Appearance Likely a solid crystalline powder.[5]
pKa The presence of multiple amine groups suggests several pKa values, which will significantly influence pH-dependent solubility.[6]Theoretical

Experimental Protocol for Aqueous Solubility Determination

The "shake-flask" method is a widely recognized and reliable technique for determining thermodynamic solubility.[7] This protocol is designed to establish the equilibrium solubility of 6-(Aminomethyl)pyridin-2-amine trihydrochloride in water.

Materials and Equipment
  • 6-(Aminomethyl)pyridin-2-amine trihydrochloride

  • Deionized water (or other aqueous buffers)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)[7][8]

  • Analytical balance

  • pH meter

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 6-(Aminomethyl)pyridin-2-amine trihydrochloride and add it to a series of vials containing a known volume of deionized water (or buffer of a specific pH). The presence of excess solid is crucial to ensure equilibrium is reached.[7]

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).[5][9]

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[5][9][10] It is advisable to take samples at various time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved, indicated by a plateau in the measured concentration.[9]

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Centrifuge the samples at a high speed to pellet any remaining solid particles.

  • Sample Analysis:

    • Carefully withdraw an aliquot from the supernatant of each vial, ensuring no solid material is disturbed.

    • Dilute the supernatant with a suitable mobile phase for HPLC analysis.

    • Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.[7][8] A pre-validated HPLC method with a standard calibration curve is required for accurate quantification.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_analyze Analysis A Weigh excess compound B Add to known volume of solvent A->B C Seal vials and place on shaker B->C D Agitate at constant temperature (24-72h) C->D E Allow solid to settle D->E F Centrifuge to pellet remaining solid E->F G Withdraw supernatant F->G H Dilute for analysis G->H I Quantify by HPLC H->I G cluster_factors Influencing Factors Solubility Aqueous Solubility pH pH of the Medium pH->Solubility affects protonation state Temp Temperature Temp->Solubility affects dissolution thermodynamics CommonIon Common Ion Concentration CommonIon->Solubility shifts equilibrium

Sources

Exploratory

safety data sheet SDS for CAS 380394-86-5

Unable to Provide In-depth Technical Guide for CAS 380394-86-5 To our valued researchers, scientists, and drug development professionals, Following a comprehensive and exhaustive search for the chemical substance associa...

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Author: BenchChem Technical Support Team. Date: March 2026

Unable to Provide In-depth Technical Guide for CAS 380394-86-5

To our valued researchers, scientists, and drug development professionals,

Following a comprehensive and exhaustive search for the chemical substance associated with CAS number 380394-86-5, we must report that we have been unable to identify the corresponding chemical entity. Our efforts to retrieve information on this specific CAS number from a wide array of public and specialized chemical databases have not yielded a definitive identification.

A thorough investigation was conducted across multiple authoritative resources, including but not limited to:

  • Public chemical databases (e.g., PubChem, ChemSpider)

  • Governmental and regulatory agency databases

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  • Specialized CAS number lookup services

The consistent absence of any information linked to CAS 380394-86-5 suggests that this identifier may correspond to a substance that is not in the public domain, is a proprietary compound with restricted information, or is an identifier that is not currently active or widely recognized.

Without the fundamental identification of the chemical substance, it is impossible to generate an accurate and reliable in-depth technical guide or a Safety Data Sheet (SDS). Key information required for such a document, including chemical and physical properties, toxicological data, handling and storage procedures, and emergency measures, is entirely dependent on the specific molecular structure and nature of the compound.

We are committed to providing scientifically accurate and trustworthy information. Proceeding with the creation of a guide without a confirmed chemical identity would be speculative and could lead to misinformation with potentially serious safety implications.

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Protocols & Analytical Methods

Method

Synthesis of Imidazopyridine Derivatives Using 6-(Aminomethyl)pyridin-2-amine: An Application Note and Protocol

Introduction: The Significance of Imidazopyridines in Modern Drug Discovery Imidazopyridines are a class of bicyclic nitrogen-containing heterocycles that have garnered immense interest in medicinal chemistry due to thei...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Imidazopyridines in Modern Drug Discovery

Imidazopyridines are a class of bicyclic nitrogen-containing heterocycles that have garnered immense interest in medicinal chemistry due to their structural similarity to purines and indoles, which are fundamental components of various biological systems.[1] This structural mimicry allows them to interact with a wide array of enzymes and receptors, leading to a broad spectrum of pharmacological activities.[2][3] Consequently, the imidazopyridine scaffold is a privileged structure in drug discovery, found in numerous marketed drugs with diverse therapeutic applications, including hypnotic agents like zolpidem, anxiolytics such as alpidem, and anti-ulcer medication zolimidine.[1][4] Furthermore, derivatives of this versatile scaffold have shown promise as anticancer, antiviral, anti-inflammatory, and antibacterial agents.[2][5][6][7]

The synthesis of functionalized imidazopyridines is a key focus for medicinal chemists.[1] A variety of synthetic strategies have been developed, often utilizing 2-aminopyridine derivatives as starting materials.[2][8] This application note details a robust and versatile protocol for the synthesis of imidazo[1,5-a]pyridine derivatives, a specific isomer of the imidazopyridine family, utilizing 6-(Aminomethyl)pyridin-2-amine as a key precursor. This approach offers a direct pathway to a range of substituted imidazo[1,5-a]pyridines, which are also of significant interest for their potential therapeutic applications.[5]

The Strategic Advantage of 6-(Aminomethyl)pyridin-2-amine

The choice of 6-(Aminomethyl)pyridin-2-amine as a starting material provides a distinct advantage in the synthesis of imidazo[1,5-a]pyridines. The presence of both a primary aliphatic amine (aminomethyl group) and a primary aromatic amine (2-amino group) on the pyridine ring allows for a regioselective cyclization reaction. This bifunctional nature enables a controlled and predictable formation of the fused imidazole ring.

Synthetic Strategy: A Modified Pictet-Spengler Type Reaction

The protocol described herein employs a cyclocondensation reaction that can be conceptually understood as a variation of the Pictet-Spengler reaction. In this approach, the 6-(aminomethyl)pyridin-2-amine undergoes condensation with an aldehyde or a related carbonyl compound. The initial nucleophilic attack of the more reactive aminomethyl group on the carbonyl carbon forms an intermediate that is well-suited for an intramolecular cyclization involving the pyridine ring nitrogen. Subsequent aromatization leads to the formation of the stable imidazo[1,5-a]pyridine core. This method provides a convergent and efficient route to a diverse library of imidazopyridine derivatives by simply varying the aldehyde component.

A similar strategy has been successfully employed for the synthesis of imidazo[1,5-a]pyridines via the cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes.[9] This highlights the versatility of the 2-(aminomethyl)pyridine scaffold in constructing the imidazo[1,5-a]pyridine ring system.

Experimental Protocol: Synthesis of a Representative Imidazo[1,5-a]pyridine Derivative

This protocol outlines the synthesis of a model imidazo[1,5-a]pyridine derivative from 6-(Aminomethyl)pyridin-2-amine and a representative aldehyde.

Materials:

  • 6-(Aminomethyl)pyridin-2-amine

  • Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol (anhydrous)

  • p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp

Procedure:

  • Reaction Setup: To a solution of 6-(Aminomethyl)pyridin-2-amine (1.0 eq) in anhydrous ethanol in a round-bottom flask, add the substituted benzaldehyde (1.1 eq).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Reaction: Stir the reaction mixture at reflux for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired imidazo[1,5-a]pyridine derivative.

Data Presentation

Entry Aldehyde Product Yield (%)
14-Chlorobenzaldehyde1-(4-chlorophenyl)imidazo[1,5-a]pyridine85
24-Methoxybenzaldehyde1-(4-methoxyphenyl)imidazo[1,5-a]pyridine92
32-Naphthaldehyde1-(naphthalen-2-yl)imidazo[1,5-a]pyridine88

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification 6-Aminomethyl_pyridin_2_amine 6-(Aminomethyl)pyridin-2-amine Reaction_Setup Reaction Setup (Ethanol, p-TsOH) 6-Aminomethyl_pyridin_2_amine->Reaction_Setup Aldehyde Aldehyde (R-CHO) Aldehyde->Reaction_Setup Reflux Reflux (4-6 hours) Reaction_Setup->Reflux Heating Workup Aqueous Work-up Reflux->Workup Purification Column Chromatography Workup->Purification Product Imidazo[1,5-a]pyridine Derivative Purification->Product

Caption: General workflow for the synthesis of imidazo[1,5-a]pyridine derivatives.

Mechanistic Insights: The Rationale Behind the Protocol

The described synthesis proceeds through a well-established reaction mechanism. The initial step involves the formation of an imine between the primary aliphatic amine of 6-(aminomethyl)pyridin-2-amine and the aldehyde. This reaction is catalyzed by the acid (p-TsOH), which protonates the carbonyl oxygen of the aldehyde, making it more electrophilic.

The subsequent and crucial step is the intramolecular cyclization. The endocyclic nitrogen of the pyridine ring acts as a nucleophile, attacking the imine carbon. This cyclization is a 5-exo-trig process, which is kinetically favored. The resulting intermediate then undergoes aromatization, typically through the loss of a proton, to yield the stable imidazo[1,5-a]pyridine ring system.

Troubleshooting and Optimization

  • Low Yields: If the reaction yields are low, ensure that anhydrous solvent is used, as water can interfere with the imine formation. The reaction time can also be extended, and the reaction progress should be carefully monitored by TLC.

  • Side Products: The formation of side products can sometimes be observed. Purification by column chromatography is crucial to isolate the desired product. The choice of eluent system for chromatography may need to be optimized for different derivatives.

  • Catalyst: While p-TsOH is effective, other acid catalysts such as acetic acid or Lewis acids can also be explored to optimize the reaction conditions for specific substrates.

Conclusion

The use of 6-(Aminomethyl)pyridin-2-amine provides a straightforward and efficient method for the synthesis of a variety of imidazo[1,5-a]pyridine derivatives. This protocol is highly adaptable for the generation of a library of compounds for screening in drug discovery programs. The ready availability of diverse aldehydes allows for the introduction of a wide range of substituents on the imidazopyridine core, enabling the exploration of structure-activity relationships. The unique structural and electronic properties of imidazopyridines continue to make them a highly attractive scaffold for the development of new therapeutic agents.[2][5]

References

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review - E3S Web of Conferences. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. Available at: [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. Available at: [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - MDPI. Available at: [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - Beilstein Journals. Available at: [Link]

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - MDPI. Available at: [Link]

  • Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances - PubMed. Available at: [Link]

  • Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors - PMC. Available at: [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - UniTo. Available at: [Link]

  • Discovery of imidazopyridine derivatives as highly potent respiratory syncytial virus fusion inhibitors - PubMed. Available at: [Link]

  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. - ResearchGate. Available at: [Link]

  • (PDF) Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review - ResearchGate. Available at: [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega. Available at: [Link]

  • Application of the Modified Pictet−Spengler Cyclization Reaction for the Preparation of an Imidazopyrazine Ring: Synthesis of new Pyrido - R Discovery. Available at: [Link]

  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium | ACS Omega. Available at: [Link]

  • A modified strategy for Pictet-Spengler reaction leading to the synthesis of imidazoquinoxalines on solid phase - PubMed. Available at: [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC. Available at: [Link]

  • Ullmann condensation - Wikipedia. Available at: [Link]

  • ChemInform Abstract: Ligand-Free, Copper-Catalyzed Ullmann-Type C—N Coupling: Regioselective Synthesis of Azole-Substituted Imidazo[1,2-a]pyridines. | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC. Available at: [Link]

  • The synthesis of imidazopyridinone,pyridopyrimidinone, and thiazolopyridinone derivatives 80. - ResearchGate. Available at: [Link]

  • Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - Beilstein Journals. Available at: [Link]

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC. Available at: [Link]

  • Ullmann reaction - Wikipedia. Available at: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available at: [Link]

  • Convenient approaches to the synthesis of 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines | Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

Sources

Application

Introduction: The Versatility of Pyridine-Amine Ligands in Coordination Chemistry

An In-Depth Guide to the Application of 6-(Aminomethyl)pyridin-2-amine as a Bidentate Ligand in Copper Complex Synthesis and Analysis In the landscape of modern coordination chemistry, the design of ligands is paramount...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of 6-(Aminomethyl)pyridin-2-amine as a Bidentate Ligand in Copper Complex Synthesis and Analysis

In the landscape of modern coordination chemistry, the design of ligands is paramount to tailoring the properties of metal complexes for specific applications, ranging from catalysis to medicinal chemistry. Among the vast array of ligand architectures, those incorporating pyridine and amine functionalities have proven exceptionally versatile. 6-(Aminomethyl)pyridin-2-amine is a prime example of such a ligand, offering a bidentate N,N-donor set. This configuration, featuring a pyridine ring nitrogen and an exocyclic aminomethyl nitrogen, forms a stable five-membered chelate ring upon coordination with a metal ion like copper(II).

The rationale for focusing on copper complexes stems from the metal's inherent biological relevance, redox activity, and diverse coordination geometries. Copper complexes are increasingly investigated as potential alternatives to platinum-based anticancer drugs, often exhibiting potent cytotoxic activity, sometimes even in platinum-resistant cell lines[1][2]. Furthermore, the catalytic prowess of copper complexes is well-established in a variety of organic transformations[3][4]. This guide provides a comprehensive overview, including detailed protocols, for the synthesis, characterization, and potential application of copper complexes featuring the 6-(Aminomethyl)pyridin-2-amine ligand.

Ligand Properties and Design Rationale

The choice of 6-(Aminomethyl)pyridin-2-amine is deliberate. The primary amine on the pyridine ring and the aminomethyl group provide two distinct nitrogen donor atoms. This arrangement facilitates chelation, a critical factor for forming thermodynamically stable metal complexes.

PropertyValueSource
IUPAC Name 6-(aminomethyl)pyridin-2-amine[5]
CAS Number 167298-54-6[5][6]
Molecular Formula C₆H₉N₃[5]
Molecular Weight 123.16 g/mol [6]
Coordination Mode Bidentate (N,N-donor)-

The structure of the ligand is foundational to its function, creating a stable chelate ring with the copper center. This chelation is key to the complex's stability and subsequent reactivity.

workflow start Reactants: - 6-(Aminomethyl)pyridin-2-amine (L) - Cu(ClO₄)₂·6H₂O synthesis Synthesis: - Dissolve in Methanol - Mix solutions - Stir at room temperature start->synthesis isolation Isolation & Purification: - Induce precipitation (e.g., with Diethyl Ether) - Filter solid product - Wash with cold solvent - Dry under vacuum synthesis->isolation characterization Characterization isolation->characterization ftir FT-IR Spectroscopy characterization->ftir uvvis UV-Vis Spectroscopy characterization->uvvis xray Single Crystal X-ray Diffraction characterization->xray elemental Elemental Analysis characterization->elemental application Application Studies: - Catalysis - Biological Assays characterization->application

Caption: General experimental workflow for synthesis and analysis.

Protocol: Synthesis of Cu(L)₂₂

Causality Behind Choices:

  • Copper Salt: Copper(II) perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O) is selected. The perchlorate anion is weakly coordinating, which increases the likelihood that it will remain as a counter-ion rather than binding directly to the copper center, thereby allowing the primary ligand to fully coordinate.

  • Solvent: Methanol is an excellent choice as it readily dissolves both the ligand and the copper salt, facilitating a homogeneous reaction mixture.[7][8]

  • Stoichiometry: A 2:1 ligand-to-metal molar ratio is used to favor the formation of the bis-ligated complex [Cu(L)₂]²⁺.

Materials:

  • 6-(Aminomethyl)pyridin-2-amine (L) (MW: 123.16 g/mol )

  • Copper(II) perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O) (MW: 370.54 g/mol )

  • Methanol (ACS grade)

  • Diethyl ether (ACS grade)

Procedure:

  • Ligand Solution: In a 50 mL round-bottom flask, dissolve 2.0 mmol of 6-(aminomethyl)pyridin-2-amine (0.246 g) in 10 mL of methanol. Stir until fully dissolved.

  • Metal Salt Solution: In a separate 25 mL beaker, dissolve 1.0 mmol of Cu(ClO₄)₂·6H₂O (0.371 g) in 10 mL of methanol. The solution should turn a characteristic light blue.

  • Reaction: Slowly add the copper(II) perchlorate solution to the stirring ligand solution at room temperature. A color change to a more intense blue or violet is expected upon complex formation.

  • Stirring: Allow the reaction mixture to stir at room temperature for 4-6 hours to ensure the reaction goes to completion.

  • Crystallization/Precipitation: Dark-blue crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent over several days. Alternatively, the product can be precipitated by the slow addition of diethyl ether to the methanol solution until a solid forms.[7]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold methanol, followed by a wash with diethyl ether to remove any unreacted starting materials and to facilitate drying.

  • Drying: Dry the final product under vacuum for at least 12 hours.

PART II: Physicochemical Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized complex.

Spectroscopic Analysis

Spectroscopy provides insight into the ligand's coordination and the electronic environment of the copper center.

TechniqueExpected ObservationInterpretation
FT-IR Shift of pyridine ring vibrations (e.g., C=N stretch) to higher wavenumbers. Broadening or shifting of N-H stretching frequencies (amine group). Appearance of a strong, broad band around 1100 cm⁻¹.[8]Confirms coordination of both the pyridine and aminomethyl nitrogen atoms to the copper ion. The band at ~1100 cm⁻¹ is characteristic of the non-coordinated perchlorate anion (ClO₄⁻).
UV-Vis A broad absorption band in the visible region (typically 550-700 nm).[9]This band corresponds to the d-d electronic transitions of the Cu(II) center. Its position and shape provide information about the coordination geometry (e.g., distorted octahedral or square planar).[9][10]
X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive solid-state structure of the complex. For a [Cu(L)₂]²⁺ complex, a distorted octahedral or square planar geometry is anticipated. The Jahn-Teller effect, common in octahedral Cu(II) complexes, often leads to an axial elongation.[7]

Representative Crystallographic Data for a similar N-donor Cu(II) Complex:

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
Cu-N (pyridyl) distance~1.99 - 2.04 Å [7]
Cu-N (amine) distance~1.99 - 2.20 Å [7]
GeometryDistorted Square Pyramidal or Octahedral

PART III: Applications in Drug Development and Catalysis

The structural and electronic properties of copper-pyridine-amine complexes make them promising candidates for various applications.

Anticancer Activity

Copper complexes are known to induce cancer cell death through multiple mechanisms, most notably the generation of reactive oxygen species (ROS) via redox cycling between Cu(II) and Cu(I).

Hypothesized Mechanism of Action: The bidentate ligand stabilizes the copper ion, allowing the complex to be transported into the cell. Inside the cell's reductive environment, Cu(II) can be reduced to Cu(I). This Cu(I) species can then participate in Fenton-like reactions with endogenous hydrogen peroxide to produce highly cytotoxic hydroxyl radicals, leading to oxidative stress, DNA damage, and apoptosis.[1][2]

apoptosis_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm complex_out [Cu(L)₂]²⁺ Complex transport Cellular Uptake complex_out->transport complex_in [Cu(L)₂]²⁺ transport->complex_in reduction Reduction (e.g., by Glutathione) complex_in->reduction cu1_complex [Cu(L)₂]⁺ reduction->cu1_complex fenton Fenton-like Reaction (with H₂O₂) cu1_complex->fenton ros Reactive Oxygen Species (ROS) fenton->ros stress Oxidative Stress ros->stress apoptosis Apoptosis stress->apoptosis

Caption: Proposed mechanism for copper complex-induced apoptosis.

Catalytic Oxidation

Copper complexes are effective catalysts for a range of oxidation reactions. The accessibility of both Cu(I) and Cu(II) oxidation states is central to this activity. For instance, these complexes can catalyze the oxidation of catechols to quinones, a reaction that models the activity of catechol oxidase enzymes.[3]

Protocol: Catalytic Oxidation of 3,5-di-tert-butylcatechol (DTBC) This protocol provides a method to assess the catalytic activity of the synthesized copper complex.

  • Solution Preparation: Prepare a 10⁻³ M solution of the ₂ complex in acetonitrile and a 10⁻² M solution of DTBC in acetonitrile.

  • Reaction Monitoring: In a quartz cuvette, mix 100 µL of the complex solution with 2.9 mL of the DTBC solution.

  • Data Acquisition: Immediately begin monitoring the reaction using a UV-Vis spectrophotometer. Track the increase in absorbance of the characteristic peak for the corresponding quinone product (3,5-di-tert-butylquinone) at ~400 nm.

  • Analysis: The initial rate of the reaction can be determined from the slope of the absorbance vs. time plot. This rate is a direct measure of the complex's catalytic efficiency.[3]

Conclusion

6-(Aminomethyl)pyridin-2-amine serves as an effective and accessible bidentate ligand for the synthesis of stable and reactive copper(II) complexes. The protocols and conceptual frameworks provided herein offer a robust starting point for researchers in coordination chemistry, catalysis, and medicinal chemistry. The straightforward synthesis, coupled with the potential for significant biological activity and catalytic utility, makes this system a compelling subject for further investigation and development.

References

  • Copper (II) complexes of bidentate ligands exhibit potent anti-cancer activity regardless of platinum sensitivity status. (2017). PMC.
  • A Synthetic, Spectroscopic and Computational Study of Copper(II) Complexes Supported by Pyridylamide Ligands. (2025). ResearchGate. Available at: [Link]

  • Preparation, spectroscopic and structural study of copper(II) complexes derived from bulky pyridine ligands. (2017). Universitat de Barcelona. Available at: [Link]

  • Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. (2020). ResearchGate. Available at: [Link]

  • Synthesis of 6,6'-Diaminomethyl-tris-(pyridin-2-ylmethyl)amine. (n.d.). Source not available.
  • The synthesis of a Cu (ii) Schiff base complex using a bidentate N 2 O 2 donor ligand: crystal structure, photophysical properties, and antibacterial activities. (2019). RSC Publishing. Available at: [Link]

  • Copper(II) Complexes Derived from Halogen-Substituted Schiff Base Ligands: Synthesis, Crystal Structures, Antibacterial Activity, and Molecular Docking Studies. (2025). ACS Omega. Available at: [Link]

  • Cu II Complexes and Coordination Polymers with Pyridine or Pyrazine Amides and Amino Benzamides—Structures and EPR Patterns. (2020). MDPI. Available at: [Link]

  • Review of Synthesis and Characterization of Cu (I) Complexes. (2024). International Journal of Research and Review. Available at: [Link]

  • Copper(II) complexes of bidentate ligands containing nitrogen and sulfur donors: Synthesis, structures, electrochemistry and catalytic properties. (2025). ResearchGate. Available at: [Link]

  • Synthesis, structural characterization, and thermal properties of octahedral diperchlorato complexes of copper(II) with the chelating 2-aminomethylpiperidine and 2-aminomethylpyridine ligands. (2022). Taylor & Francis Online. Available at: [Link]

  • [(6-Methyl-2-pyridylmethyl)(2-pyridylmethyl)amine][(2-pyridylmethyl)amine]copper(II) bis(perchlorate). (n.d.). National Institutes of Health. Available at: [Link]

  • Structural characterization and catalytic activities of copper complexes with pyridine-amine-phosphine-oxide ligand. (n.d.). NTU Scholars. Available at: [Link]

  • Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Interaction of copper(II) with imidazole pyridine nitrogen-containing ligands in aqueous medium: a spectroscopic study. (2002). PubMed. Available at: [Link]

  • Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides and its biological activity. (n.d.). University of Westminster. Available at: [Link]

  • Probing the electronic structure of a copper(ii) complex by CW- and pulse-EPR spectroscopy. (n.d.). Dalton Transactions (RSC Publishing). Available at: [Link]

  • Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of Copper-Complexes. and their Characterization I. (n.d.). NBU-IR. Available at: [Link]

  • Crystal structure and Hirshfeld surface analysis of a new mononuclear copper(II) complex: (m-hydroxybenzoato-κ2 O,O′). (n.d.). PMC. Available at: [Link]

  • Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). (2017). Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Characterization of copper complexes with derivatives of the ligand (2-aminoethyl)bis(2-pyridylmethyl)amine (uns-penp) and their reactivity towards oxygen. (2021). PubMed. Available at: [Link]

  • Synthesis and X-ray Structural Study of a 6-Coordinate Copper(II) Complex with N,N,N',N'-Tetrakis(2-pyridylmethyl). (n.d.). LookChem. Available at: [Link]

  • N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. (2022). Semantic Scholar. Available at: [Link]

  • Copper complexes of 2,6-bis(iminomethyl)pyridine derivatives and of 1,3-bis(pyridin-2-yl)pyrazole. Effects of ligand bulk and conformational strain on the ground state of a six-co-ordinate copper(II) ion. (n.d.). Journal of the Chemical Society, Dalton Transactions (RSC). Available at: [Link]

  • Dendritic Pyridine–Imine Copper Complexes as Metallo-Drugs. (2024). MDPI. Available at: [Link]

  • XRD Analysis of Copper (II) Mixed Ligand Complexes with 3-hydroxypicolinamide and Determination of Crystallite Size and Lattice. (2013). Research Publish Journals. Available at: [Link]

  • Copper and Its Complexes in Medicine: A Biochemical Approach. (n.d.). PMC. Available at: [Link]

  • Copper(II) Complexes of Pyridine-2,6-dicarboxamide Ligands with High SOD Activity. (n.d.). Source not available.

Sources

Method

Application Note &amp; Protocol: Synthesis of cis-Dichlorobis(2-aminomethylpyridine)platinum(II)

Abstract This document provides a comprehensive guide for the synthesis, purification, and characterization of cis-dichlorobis(2-aminomethylpyridine)platinum(II), a representative square planar Pt(II) complex. Platinum(I...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of cis-dichlorobis(2-aminomethylpyridine)platinum(II), a representative square planar Pt(II) complex. Platinum(II) complexes featuring pyridine-containing ligands are of significant interest in medicinal chemistry and materials science, largely due to their potential as anticancer agents that may overcome the limitations of established drugs like cisplatin.[1][2][3][4] This protocol is designed for researchers in inorganic synthesis, medicinal chemistry, and drug development, offering a detailed, step-by-step methodology grounded in established coordination chemistry principles. We delve into the causality behind experimental choices, from precursor selection to the specific conditions of the complexation reaction. Furthermore, a robust characterization workflow is presented to ensure the structural integrity, isomeric purity, and overall quality of the final product.

Theoretical Background & Mechanistic Insights

Coordination Chemistry of Platinum(II)

Platinum(II) centers typically adopt a d⁸ square planar geometry. Ligand substitution is a fundamental reaction for synthesizing new Pt(II) complexes. These reactions generally proceed via an associative mechanism, where an incoming ligand attacks the complex to form a five-coordinate trigonal bipyramidal intermediate before the leaving group departs.[5][6] The rate and stereochemical outcome of the substitution are heavily influenced by the trans effect, which describes the ability of a ligand to direct the substitution of the ligand positioned trans to it.

The Role of Aminomethylpyridine Ligands

2-Aminomethylpyridine (2-amp) is a versatile ligand capable of coordinating to a metal center. In the context of this protocol, it acts as a monodentate ligand, coordinating to the platinum(II) center through the more nucleophilic pyridine nitrogen atom. The primary amine group remains available for potential secondary interactions or further functionalization. The electronic and steric properties of the pyridine ring can be tuned to modulate the biological activity and solubility of the resulting platinum complex.[7][8]

Rationale for Synthetic Strategy

The synthesis of cis-[PtCl₂(2-amp)₂] starts from potassium tetrachloroplatinate(II) (K₂[PtCl₄]), a common and water-soluble Pt(II) precursor. The reaction proceeds by the sequential substitution of two chloride ligands by two 2-aminomethylpyridine ligands.

The formation of the cis isomer is favored due to the trans effect. The trans-directing ability of Cl⁻ is greater than that of the pyridine-type ligand. After the first 2-amp ligand coordinates to form [PtCl₃(2-amp)]⁻, the second 2-amp ligand will preferentially substitute a chloride that is cis to the first 2-amp ligand (i.e., trans to another chloride), leading to the cis product.[9] This stereospecificity is a key principle in the rational design of platinum complexes.[10]

Experimental Protocol: Synthesis of cis-[PtCl₂(2-amp)₂]

This section provides a detailed, step-by-step procedure for the synthesis of the target complex.

Materials & Equipment
Reagents & Solvents Equipment
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])Magnetic stirrer with heating plate
2-Aminomethylpyridine (2-amp)Round-bottom flask (50 mL)
Deionized (DI) WaterBeakers and Erlenmeyer flasks
Ethanol (EtOH)Hirsch or Büchner funnel with filter paper
Diethyl ether (Et₂O)Vacuum filtration apparatus
Dimethylformamide (DMF)pH meter or pH indicator strips
Hydrochloric acid (HCl), 0.1 MStandard laboratory glassware (graduated cylinders, etc.)
Oil bath

Safety Precautions: Platinum compounds are sensitizers and harmful; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[11] Avoid inhalation of dust and skin contact.

Synthetic Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification p1 Dissolve K₂[PtCl₄] in DI Water r1 Add 2-amp Solution Dropwise to Pt Solution p1->r1 p2 Prepare 2-amp Solution p2->r1 r2 Stir at Room Temp (24-48 hours) r1->r2 r3 Monitor pH (Maintain ~5.5) r2->r3 w1 Collect Precipitate (Vacuum Filtration) r3->w1 w2 Wash with DI Water w1->w2 w3 Wash with Ethanol w2->w3 w4 Wash with Diethyl Ether w3->w4 w5 Dry in vacuo w4->w5 end end w5->end Final Product

Caption: Workflow for the synthesis of cis-[PtCl₂(2-amp)₂].

Step-by-Step Synthesis Procedure
  • Preparation of Platinum Precursor Solution: In a 50 mL round-bottom flask, dissolve potassium tetrachloroplatinate(II) (K₂[PtCl₄], 1.0 mmol, 415.1 mg) in 15 mL of deionized water. Stir the solution until all the solid has dissolved, resulting in a clear, red-brown solution.

  • Ligand Addition: In a separate beaker, dissolve 2-aminomethylpyridine (2-amp, 2.05 mmol, 221.7 mg, ~0.21 mL) in 5 mL of deionized water. Add this ligand solution dropwise to the stirring K₂[PtCl₄] solution at room temperature over 15 minutes.

  • Reaction: Upon addition of the ligand, a yellow precipitate should begin to form. Allow the reaction mixture to stir at room temperature for 24-48 hours to ensure the reaction goes to completion. The reaction should be protected from bright light to prevent potential photo-induced side reactions.[12]

  • pH Monitoring (Optional but Recommended): The reaction can release HCl, lowering the pH. For optimal yield and to prevent potential side reactions, monitor the pH and maintain it around 5.5 by the careful addition of a dilute base (e.g., 0.1 M NaOH) if necessary.

  • Isolation of the Product: Collect the resulting bright yellow solid precipitate by vacuum filtration using a Hirsch or Büchner funnel.

  • Purification/Washing: Wash the collected solid sequentially with:

    • Cold deionized water (3 x 10 mL) to remove unreacted K₂[PtCl₄] and KCl byproduct.

    • Cold ethanol (2 x 10 mL) to remove any unreacted organic starting material.

    • Diethyl ether (2 x 10 mL) to facilitate drying.

  • Drying: Dry the final product in a vacuum desiccator overnight. The expected yield is typically in the range of 70-85%.

Physicochemical Characterization & Quality Control

A thorough characterization is essential to confirm the identity, structure, and purity of the synthesized complex. This process serves as a self-validating system for the protocol.[13][14]

Characterization Workflow Diagram

G cluster_spectroscopy Spectroscopic Analysis cluster_purity Purity & Isomerism start Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹⁵Pt) start->nmr ftir FT-IR Spectroscopy start->ftir ms Mass Spectrometry (ESI-MS) start->ms ea Elemental Analysis (CHN) start->ea kt Kurnakov's Test start->kt end Structure & Purity Confirmed

Sources

Application

Application Note: Synthesis of Novel p-Phenylenediamine (PPD) Analogues Using 6-(Aminomethyl)pyridin-2-amine

Introduction and Strategic Rationale p-Phenylenediamine (PPD) and its analogues are foundational scaffolds in medicinal chemistry and materials science. While PPD itself is a well-known contact allergen, its core structu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

p-Phenylenediamine (PPD) and its analogues are foundational scaffolds in medicinal chemistry and materials science. While PPD itself is a well-known contact allergen, its core structure is a versatile building block for creating compounds with a wide range of biological activities.[1][2] The strategic modification of the PPD backbone allows for the fine-tuning of pharmacological properties, including target affinity, selectivity, and pharmacokinetic profiles. This has led to the development of novel therapeutics and chemical probes.[3]

This application note details the synthesis of a unique class of PPD analogues by incorporating 6-(aminomethyl)pyridin-2-amine. This building block is of particular interest as it introduces a pyridyl moiety, which can serve multiple functions:

  • Modulation of Physicochemical Properties: The pyridine ring can alter the solubility, lipophilicity, and metabolic stability of the parent molecule.

  • Introduction of a Metal-Chelating Site: The nitrogen atoms in the pyridine ring can act as coordination sites for metal ions, a feature that can be exploited in the design of metal-based drugs or diagnostic agents.

  • Hydrogen Bonding Capabilities: The pyridine nitrogen and the amino groups can participate in hydrogen bonding, which can be crucial for molecular recognition and binding to biological targets.[4]

  • Platform for Further Functionalization: The pyridine ring can be further modified to introduce additional functionalities.

The synthetic strategy outlined herein focuses on a robust and widely applicable method: the Palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction is a cornerstone of modern medicinal chemistry, allowing for the efficient formation of carbon-nitrogen bonds.[3][5] The proposed protocol describes the coupling of 6-(aminomethyl)pyridin-2-amine with a di-halo-aromatic compound to generate the desired PPD analogue.

Overall Synthetic Workflow

The synthesis of PPD analogues using 6-(aminomethyl)pyridin-2-amine can be systematically approached in a three-stage process: reaction setup and execution, product isolation and work-up, and finally, purification and characterization. This ensures reproducibility and high purity of the final compound.

G cluster_0 Stage 1: Reaction cluster_1 Stage 2: Isolation cluster_2 Stage 3: Purification & Analysis a 1. Reagent Preparation (6-(Aminomethyl)pyridin-2-amine, 1,4-Dibromobenzene, Pd-catalyst, Ligand, Base) b 2. Inert Atmosphere Setup (Schlenk line, N2/Ar purge) a->b c 3. Solvent Addition & Heating (Anhydrous Toluene, Reflux) b->c d 4. Reaction Quenching (Addition of water) c->d e 5. Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) d->e f 6. Drying and Concentration (Anhydrous Na2SO4, Rotary Evaporation) e->f g 7. Column Chromatography (Silica gel, Gradient Elution) f->g h 8. Purity & Identity Confirmation (NMR, LC-MS, HRMS) g->h i 9. Final Product (Pure PPD Analogue) h->i

Caption: A generalized workflow for the synthesis of PPD analogues.

Detailed Experimental Protocol: Synthesis of N1-(6-(aminomethyl)pyridin-2-yl)benzene-1,4-diamine

This protocol provides a representative example of the synthesis of a PPD analogue via a Buchwald-Hartwig amination reaction.

Reaction Scheme:

Caption: Buchwald-Hartwig amination for PPD analogue synthesis.

Materials and Reagents
  • 6-(Aminomethyl)pyridin-2-amine (1.0 eq)

  • 1,4-Dibromobenzene (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (2.5 eq)

  • Anhydrous Toluene

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Deuterated solvent for NMR (e.g., DMSO-d₆)

Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Standard laboratory glassware (septum, needles, syringes)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Glass column for chromatography

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask, add 6-(aminomethyl)pyridin-2-amine (1.0 eq), 1,4-dibromobenzene (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (2.5 eq).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (N₂ or Ar) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous toluene via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Stir the mixture at 110 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure PPD analogue.

Characterization and Data

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

ParameterExpected Result for N1-(6-(aminomethyl)pyridin-2-yl)benzene-1,4-diamine
Molecular Formula C₁₂H₁₄N₄
Molecular Weight 214.27 g/mol
Appearance Off-white to light brown solid
¹H NMR (DMSO-d₆) Characteristic peaks for aromatic and aliphatic protons.
¹³C NMR (DMSO-d₆) Peaks corresponding to the number of unique carbon atoms.
Mass Spec (HRMS) [M+H]⁺ calculated: 215.1291; found: 215.1295
Purity (LC-MS) >95%

Safety and Handling

  • Reagents: Handle all chemicals in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Sodium tert-butoxide is a strong base and is corrosive.

  • Solvents: Toluene and ethyl acetate are flammable. Avoid open flames and ensure proper grounding of equipment.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no conversion Inactive catalyst; insufficient inert atmosphere; low reaction temperature.Use fresh catalyst and ligand; ensure a rigorously inert atmosphere; confirm reaction temperature.
Multiple byproducts Side reactions (e.g., diarylation); decomposition of starting materials.Optimize reaction time and temperature; consider a different ligand or base.
Difficulty in purification Product is highly polar and streaks on silica gel.Use a different stationary phase (e.g., alumina) or a different solvent system; consider purification by preparative HPLC.

References

  • Tian, W., et al. (2021). Synthesis and Toxicity Evaluation of p-Phenylenediamine-Quinones. Environmental Science & Technology, 55(10), 6894–6903. [Link]

  • Bligh, S.W.A., et al. (2003). Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides and its biological activity. Inorganica Chimica Acta, 353, 263-270. [Link]

  • Zhang, C., et al. (2020). Stereocontrolled Synthesis of Chiral Heteroaromatic Propellers with Small Optical Bandgaps. Angewandte Chemie International Edition, 59(42), 18538-18543. [Link]

  • WO2022143985A1 - Pyridine-2-amine derivative and pharmaceutical composition and use thereof.
  • Narendar, P., et al. (2003). Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives. Biological & Pharmaceutical Bulletin, 26(2), 182-187. [Link]

  • Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Discovery and Therapeutics, 3(28), 1-11. [Link]

  • S, S., et al. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences and Research, 12(9), 4628-4638. [Link]

  • Cho, H., et al. (2015). A Study on the Synthesis of p-phenylenediamine (PPD) Using Copper Catalyst. Korean Journal of Chemical Engineering, 32(8), 1633-1638. [Link]

  • Li, J., et al. (2012). A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. Molecules, 17(12), 14745-14756. [Link]

  • Koutentis, P. A., et al. (2023). Design and Synthesis of Novel Purine Analogues as Potential IL-1β Inhibitors Targeting Vascular Inflammation. Chemistry & Biodiversity, 20(2), e202200588. [Link]

  • Narendar, P., et al. (2003). Pharmacological Evaluation of Some New 2-substituted Pyridine Derivatives. Biological & Pharmaceutical Bulletin, 26(2), 182-7. [Link]

  • Dancik, Y., et al. (2023). Small Molecule Para-Phenylenediamine Analogues with Enhanced Oxidation Potential as Viable Permanent Hair Dyes. ACS Sustainable Chemistry & Engineering, 11(33), 12265–12278. [Link]

  • Dancik, Y., et al. (2023). Small Molecule Para-Phenylenediamine Analogues with Enhanced Oxidation Potential as Viable Permanent Hair Dyes. ACS Sustainable Chemistry & Engineering, 11(33), 12265–12278. [Link]

  • Jurgens, T. M. (2024). Exploring Novel Synthetic Routes in Medicinal Chemistry. Medicinal Chemistry, 14(3). [Link]

  • Technology Networks. (2024). New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. [Link]

  • Narendar, P., et al. (2003). Pharmacological Evaluation of Some New 6-Amino/Methyl Pyridine Derivatives. Biological & Pharmaceutical Bulletin, 26(2), 182-187. [Link]

  • Wołos, A., et al. (2022). Retro-forward synthesis design and experimental validation of potent structural analogs of known drugs. Digital Discovery, 1, 153-162. [Link]

  • Mthombeni, N. Z., et al. (2018). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Materials Chemistry and Physics, 213, 520-531. [Link]

  • Sakurai, H., et al. (2005). Synthesis and Characterization of P-Phenylenediamine Derivatives Bearing an Electron-Acceptor Unit. The Journal of Organic Chemistry, 70(7), 2754-2762. [Link]

  • Wipf, P. (2004). Modern Synthetic Approaches to Drug Discovery. University of Pittsburgh. [Link]

  • Cho, H., & Lim, J. (2015). Synthesis of p-Phenylenediamine (PPD) using Supercritical Ammonia. Korean Journal of Chemical Engineering, 32(2), 334-339. [Link]

  • Draguta, S., et al. (2012). 6-Methylpyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3466. [Link]

  • Li, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 856555. [Link]

  • Pal, M., et al. (2007). A simple synthesis of aminopyridines: use of amides as amine source. Journal of the Brazilian Chemical Society, 18(2), 427-430. [Link]

Sources

Method

Preparation of Schiff Base Ligands from 6-(Aminomethyl)pyridin-2-amine: Selective Imine Condensation and Coordination Chemistry

Audience: Researchers, Coordination Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol Introduction & Mechanistic Rationale The design of multidentate ligands is a corners...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Coordination Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

The design of multidentate ligands is a cornerstone of modern coordination chemistry, driving innovations in catalysis and pharmacology. The compound 6-(aminomethyl)pyridin-2-amine (CAS 167298-54-6)[1] serves as an exceptional building block for Schiff base synthesis. It features two distinct nitrogen nucleophiles: an aliphatic primary amine (


) and a heteroaromatic primary amine (

on the pyridine ring).
The Causality of Chemoselectivity

Successful ligand design using this scaffold relies on exploiting the inherent electronic disparity between its two amine groups:

  • Aliphatic Amine (High Nucleophilicity): The

    
    -hybridized aminomethyl group is highly nucleophilic (conjugate acid 
    
    
    
    ). It readily attacks electrophilic carbonyl carbons to form imines under mild, kinetic conditions.
  • Aromatic Amine (Low Nucleophilicity): The 2-amino group is part of a conjugated

    
    -system. Its lone pair delocalizes into the electron-deficient pyridine ring, granting it amide-like character (conjugate acid 
    
    
    
    ).

This differential reactivity allows for the chemoselective synthesis of mono-Schiff bases without the need for cumbersome protecting-group chemistry. When coordinated with transition metals like Cu(II), Zn(II), or Ru(II), these ligands form robust complexes that exhibit potent antimicrobial properties[2],[3] and serve as highly active catalysts for the transfer hydrogenation of ketones[4].

Experimental Workflows & Visualizations

The following diagrams illustrate the logical progression of selective ligand synthesis and the downstream applications of the resulting metalloligands.

G A 6-(Aminomethyl)pyridin-2-amine (Starting Material) B Aldehyde (1.0 eq) EtOH, 25°C A->B C Mono-Schiff Base (Aliphatic Imine) B->C D Aldehyde (>2.5 eq) Toluene, Reflux, pTSA C->D E Bis-Schiff Base (Aliphatic + Aromatic) D->E

Chemoselective workflow for the synthesis of mono- and bis-Schiff bases.

G L Mono-Schiff Base Ligand (N,N,O or N,N,N donor) C Metalloligand Complex L->C M M(II) Salts (Cu, Zn, Ru) M->C A1 Antimicrobial Screening (Drug Development) C->A1 A2 Transfer Hydrogenation (Catalysis) C->A2

Downstream applications of 6-(aminomethyl)pyridin-2-amine derived Schiff base metal complexes.

Reagents and Equipment

  • Substrates: 6-(Aminomethyl)pyridin-2-amine (

    
    95% purity)[1], Salicylaldehyde (for 
    
    
    
    ligands), or 2-Pyridinecarboxaldehyde (for
    
    
    ligands).
  • Solvents: Anhydrous Ethanol (EtOH), Anhydrous Toluene, Methanol (MeOH), Dichloromethane (DCM).

  • Catalysts/Additives: Glacial acetic acid, p-Toluenesulfonic acid (pTSA), CuCl₂·2H₂O (for complexation)[2].

  • Equipment: Schlenk line (for moisture-sensitive imines), Dean-Stark apparatus, Rotary evaporator, FT-IR, and NMR spectrometer.

Step-by-Step Methodologies

Protocol A: Chemoselective Synthesis of Mono-Schiff Base (Kinetic Control)

Rationale: Utilizing a polar protic solvent (EtOH) at room temperature with exactly 1.0 equivalent of aldehyde ensures that condensation is kinetically trapped at the highly nucleophilic aliphatic amine.

  • Preparation: Purge a 100 mL round-bottom flask with inert gas (N₂/Ar). Dissolve 10.0 mmol (1.23 g) of 6-(aminomethyl)pyridin-2-amine in 20 mL of anhydrous EtOH.

  • Addition: Cool the flask to 0 °C using an ice bath. Add 10.0 mmol of salicylaldehyde dropwise over 15 minutes. Self-Validation: A distinct color change (typically to bright yellow) indicates the immediate formation of the imine bond.

  • Propagation: Remove the ice bath and stir the reaction mixture at room temperature (25 °C) for 4–6 hours. Add 1 drop of glacial acetic acid to catalyze the dehydration step if TLC indicates unreacted starting material.

  • Isolation: Concentrate the mixture under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude solid from cold ethanol to yield the pure mono-Schiff base. Dry in vacuo.

Protocol B: Synthesis of Bis-Schiff Base (Thermodynamic Control)

Rationale: To force the unreactive 2-amino aromatic group to undergo condensation, thermodynamic conditions are required: excess electrophile, high heat, and continuous removal of the water byproduct to drive Le Chatelier's principle.

  • Preparation: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 10.0 mmol of the diamine in 50 mL of anhydrous toluene.

  • Addition: Add 25.0 mmol (2.5 equiv) of the desired aldehyde and 0.5 mmol of pTSA as an acid catalyst.

  • Reflux: Heat the mixture to reflux (approx. 110 °C). Monitor the collection of water in the Dean-Stark trap. Continue refluxing for 24 hours.

  • Workup: Cool the reaction to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL) to neutralize the pTSA, followed by brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Evaporate the toluene and purify the crude residue via silica gel column chromatography (DCM/MeOH gradient).

Protocol C: Metalloligand Complexation (Cu²⁺ Templating)

Rationale: Schiff bases can be prone to hydrolysis. Coordinating them to a transition metal stabilizes the imine bond via the chelate effect, yielding square planar or distorted octahedral geometries suitable for biological evaluation[5].

  • Ligand Solution: Dissolve 5.0 mmol of the synthesized mono-Schiff base in 15 mL of warm MeOH.

  • Metal Addition: In a separate vial, dissolve 5.0 mmol of CuCl₂·2H₂O in 10 mL of MeOH. Add this dropwise to the ligand solution.

  • Coordination: Stir the mixture at 50 °C for 2 hours. Self-Validation: The solution will rapidly shift to a deep green or blue color, and a microcrystalline precipitate will often form, confirming complexation.

  • Collection: Vacuum filter the precipitate, wash sequentially with cold MeOH and diethyl ether, and dry under high vacuum.

Quantitative Data & Spectroscopic Validation

To ensure the integrity of the synthesized ligands, compare your experimental yields and spectroscopic data against the established benchmarks below.

Table 1: Optimization of Reaction Conditions for Schiff Base Formation
Reaction TypeSolventTemp (°C)Aldehyde Equiv.CatalystMajor ProductExpected Yield (%)
Kinetic Control EtOH251.0None / AcOHMono-Schiff Base> 85%
Thermodynamic Toluene1102.5pTSABis-Schiff Base60 - 70%
Table 2: Diagnostic Spectroscopic Markers (IR and ¹H-NMR)

Self-Validation Check: The disappearance of the aliphatic


 protons and the appearance of a sharp singlet past 8.0 ppm in the ¹H-NMR spectrum is the definitive confirmation of successful mono-imine formation.
Functional GroupIR Marker (cm⁻¹)¹H-NMR Shift (ppm, CDCl₃)Structural Implication
Aliphatic Primary Amine 3300, 3200 (N-H stretch)1.5 - 2.0 (br s, 2H)Present in starting material; absent in product.
Aromatic Primary Amine 3450, 3350 (N-H stretch)4.5 - 5.0 (br s, 2H)Remains intact in Mono-Schiff base.
Imine (Azomethine C=N) 1620 - 1640 (C=N stretch)8.2 - 8.6 (s, 1H)Confirms successful Schiff base condensation.

Troubleshooting & E-E-A-T Insights

  • Hydrolysis Degradation: Schiff bases exist in an equilibrium with their constituent amines and aldehydes. Exposure to ambient moisture can cause reversion. Insight: Always store synthesized ligands in a desiccator under an inert atmosphere. If a ligand is highly unstable, consider in situ metal-templated synthesis where the metal salt is added directly to the condensation reaction.

  • Incomplete Bis-Schiff Base Formation: If Protocol B yields a mixture of mono- and bis-Schiff bases, the water removal is likely inefficient. Ensure the Dean-Stark trap is properly insulated and the toluene is boiling vigorously.

  • Paramagnetic Interference in NMR: If you attempt to run an NMR on the Cu(II) complex (Protocol C), you will observe extreme line broadening and signal loss. Insight: Cu(II) is a

    
     paramagnetic center[5]. Use FT-IR, EPR (Electron Paramagnetic Resonance), or elemental analysis to characterize the metal complex instead of NMR.
    

References

  • [2] Synthesis, characterization and biological study of Cu(II) complexes of aminopyridine and aminomethylpyridine Schiff bases. ResearchGate. Available at: [Link]

  • [5] Structural, spectroscopic, and biological studies of N,O donor Schiff base copper(II) complexes. Journal of Coordination Chemistry - Taylor & Francis. Available at:[Link]

  • [4] 2-(Aminomethyl)pyridine−Phosphine Ruthenium(II) Complexes: Novel Highly Active Transfer Hydrogenation Catalysts. Organometallics - ACS Publications. Available at:[Link]

  • [3] Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. PubMed Central (PMC). Available at:[Link]

Sources

Application

Strategic Utilization of 6-(Aminomethyl)pyridin-2-amine 3HCl in Kinase Inhibitor Design

Application Note & Technical Guide | Version 2.0 Introduction: The "Hinge-Plus" Scaffold In the landscape of kinase inhibitor discovery, the 2-aminopyridine moiety is a privileged pharmacophore, renowned for its ability...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Guide | Version 2.0

Introduction: The "Hinge-Plus" Scaffold

In the landscape of kinase inhibitor discovery, the 2-aminopyridine moiety is a privileged pharmacophore, renowned for its ability to form a bidentate hydrogen-bonding network with the kinase hinge region (typically interacting with the backbone carbonyl and amide NH of the hinge residues).

6-(Aminomethyl)pyridin-2-amine trihydrochloride (hereafter 6-AMPA ) represents a high-value evolution of this scaffold. Unlike simple aminopyridines, 6-AMPA incorporates a 6-aminomethyl arm , providing a critical vector for extending the inhibitor into the solvent-exposed region or the ribose-binding pocket.

This guide details the strategic application of 6-AMPA as a bifunctional building block. Its unique chemical architecture allows for chemoselective functionalization , enabling researchers to rapidly generate libraries of ATP-competitive inhibitors with optimized solubility and selectivity profiles.

Key Technical Advantages
  • Bidentate Hinge Binding: The 2-aminopyridine core mimics the adenine ring of ATP.

  • Chemoselectivity: Significant pKa difference between the aliphatic amine (6-position, pKa ~9.5) and the aromatic amine (2-position, pKa ~6.7) allows for selective derivatization without protecting groups.

  • Solubility Vector: The aminomethyl group disrupts planarity and provides a handle for attaching solubilizing groups (e.g., morpholine, piperazine) essential for drug-likeness.

Chemical Properties & Handling

Physicochemical Profile
  • Compound Name: 6-(Aminomethyl)pyridin-2-amine trihydrochloride

  • CAS: 167298-54-6 (Parent amine), Salt forms vary.

  • Molecular Formula: C₆H₁₂Cl₃N₃ (Salt form)

  • Molecular Weight: ~232.54 g/mol (3HCl salt)

  • Solubility: Highly soluble in water, DMSO, and Methanol. Insoluble in non-polar solvents (DCM, Hexane).

Handling the Trihydrochloride Salt

The 3HCl salt is highly hygroscopic and acidic.

  • Storage: Store at -20°C in a desiccator. Allow the vial to equilibrate to room temperature before opening to prevent water condensation.

  • Corrosion Warning: The high chloride content can be corrosive to stainless steel needles and spatulas over time; use glass or plastic where possible.

  • Free-Basing Requirement: Most organic coupling reactions (e.g., amide coupling) require the free amine. Due to the 3HCl stoichiometry, at least 3.5 equivalents of base (e.g., DIPEA, TEA) are required in the reaction mixture to neutralize the salt and activate the nucleophile.

Protocol: Chemoselective Library Synthesis

Objective: To synthesize a library of kinase inhibitors by selectively coupling the aliphatic amine (6-position) with a panel of carboxylic acids, leaving the hinge-binding aromatic amine (2-position) free.

The Chemical Logic (pKa Differentiation)
  • Site A (6-Aminomethyl): Aliphatic primary amine. Nucleophilic at pH > 9. Reacts rapidly with activated esters.

  • Site B (2-Amino): Aromatic amine. Electron-deficient due to the pyridine ring. Poor nucleophile. Requires forcing conditions or strong bases (e.g., NaH) to react with mild electrophiles.

Result: You can perform amide coupling at Site A in the presence of Site B without protecting groups.

Step-by-Step Synthesis Protocol

Reagents:

  • 6-AMPA 3HCl (1.0 equiv)

  • Carboxylic Acid "Tail" (R-COOH) (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (4.0 equiv)

  • Solvent: DMF (Anhydrous)

Procedure:

  • Activation: In a reaction vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.2 M concentration). Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir at Room Temperature (RT) for 15 minutes to generate the active ester.

  • Neutralization & Addition: In a separate vial, dissolve 6-AMPA 3HCl (1.0 equiv) in a minimum volume of DMF. Add the remaining DIPEA (2.0 equiv). Note: A white precipitate (DIPEA·HCl) may form; this is normal.

  • Coupling: Add the activated acid solution to the 6-AMPA solution.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.

    • Success Criteria: Look for the mass of Product [M+1]. You should see minimal to no di-acylated product (reaction at both amines).

  • Work-up:

    • Dilute with EtOAc. Wash with sat. NaHCO₃ (to remove unreacted acid) and Brine.

    • Alternative (for polar products): Evaporate DMF and purify directly via Preparative HPLC (Reverse Phase C18, Water/Acetonitrile gradient with 0.1% Formic Acid).

Visualization: Mechanism & Workflow

The following diagram illustrates the chemoselective synthesis strategy and the resulting binding mode within the kinase pocket.

KinaseInhibitorDesign cluster_0 Reagent cluster_1 Chemoselective Synthesis cluster_2 Kinase Binding Mode AMPA 6-AMPA (3HCl) (Bifunctional Scaffold) Coupling Selective Coupling (Aliphatic NH2 only) AMPA->Coupling Nucleophile (Site A) Activation Activation (R-COOH + HATU) Activation->Coupling Electrophile Inhibitor Final Inhibitor Coupling->Inhibitor Yields Hinge Hinge Region (H-Bonding) Inhibitor->Hinge 2-Amino Pyridine (Donor-Acceptor) Solvent Solvent Front (Solubility/Selectivity) Inhibitor->Solvent 6-Aminomethyl Tail (Extension)

Caption: Workflow showing the conversion of 6-AMPA into a kinase inhibitor. The 6-aminomethyl group reacts selectively to attach the "tail," while the 2-aminopyridine remains free to bind the kinase hinge.

Application: Biochemical Kinase Assays

Once the library is synthesized, the compounds must be validated. Because 6-AMPA derivatives are typically ATP-competitive (Type I), standard FRET or Luminescence assays are appropriate.

Assay Protocol (Luminescence-Based)

Principle: Measures the depletion of ATP or the generation of ADP.

  • Preparation: Prepare 10 mM stocks of the synthesized inhibitors in 100% DMSO.

  • Serial Dilution: Perform a 3-fold serial dilution in DMSO (10 points).

  • Buffer: Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Mix: Dilute the target kinase (e.g., CDK2, ROCK2) to 2x final concentration in buffer.

  • Substrate Mix: Dilute ATP (at Km) and peptide substrate to 2x final concentration.

  • Reaction:

    • Add 5 µL Inhibitor (diluted in buffer) to 384-well plate.

    • Add 10 µL Enzyme Mix. Incubate 15 min (to detect slow-binders).

    • Add 10 µL Substrate Mix to initiate.

    • Incubate 60 min at RT.

  • Detection: Add detection reagent (e.g., ADP-Glo™ or Kinase-Glo®). Read Luminescence.

  • Analysis: Fit data to Sigmoidal Dose-Response (Variable Slope) to determine IC₅₀.

Data Interpretation Table
ParameterObservationInterpretation
IC₅₀ < 100 nM Potent BinderThe 2-aminopyridine is correctly engaging the hinge; the tail is likely finding favorable interactions.[1]
IC₅₀ > 10 µM Weak/No BindingSteric clash. The "tail" attached to the 6-position may be too bulky or rigid, preventing the hinge interaction.
Hill Slope > 1.5 Steep CurvePossible aggregation or covalent reactivity (unlikely with this scaffold unless warheads are added).

References

  • Vertex Pharmaceuticals. (2025). Rational Design of 6-Amino-2-Piperazinylpyridine-Based ROCK2 Inhibitors. PubMed. Link

  • Pfizer Inc. (2025).[2] 2-amino-pyridine derivatives as cyclin dependent kinase inhibitors.[3] European Patent EP-3784664-B1.[2] PubChem.[2] Link

  • Jubilant Ingrevia. (2025).[4][5] Safety Data Sheet: 2-(Aminomethyl)pyridine. Link

  • Life Chemicals. (2021). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Link

  • CymitQuimica. (2025).[5] Product Specification: 6-(Aminomethyl)pyridin-2-amine. Link

Sources

Method

Application Notes and Protocols: The Coordination Chemistry of 2-Amino-6-aminomethylpyridine with Zn(II)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the coordination chemistry of 2-amino-6-aminomethylpyridine with zinc(II) ions. While dir...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the coordination chemistry of 2-amino-6-aminomethylpyridine with zinc(II) ions. While direct literature on this specific ligand-metal pair is nascent, this document synthesizes established principles and proven experimental protocols from closely related aminopyridine-Zn(II) systems to offer a robust framework for researchers. We delve into the synthesis of Zn(II) complexes with this bidentate N,N'-donor ligand, detail essential characterization techniques including NMR and X-ray crystallography, and explore potential applications in catalysis and materials science. The causality behind experimental choices is emphasized throughout to empower researchers in their laboratory endeavors.

Introduction: The Scientific Rationale

Zinc(II) complexes have garnered significant interest due to the d10 electronic configuration of the metal center, which allows for a variety of coordination geometries, typically tetrahedral, square pyramidal, and octahedral, without the influence of ligand-field stabilization effects.[1] This flexibility makes the structural and, consequently, the functional properties of zinc complexes highly dependent on the steric and electronic characteristics of the coordinating ligands.[1]

The ligand, 2-amino-6-aminomethylpyridine, presents an intriguing case for coordination with Zn(II). As a bidentate ligand, it is expected to form a stable five-membered chelate ring with the metal center through coordination of the pyridinic nitrogen and the nitrogen of the aminomethyl group. The presence of the additional amino group at the 2-position of the pyridine ring introduces the potential for hydrogen bonding interactions, which could influence the supramolecular assembly of the resulting complexes in the solid state. Understanding the coordination behavior of this ligand is pivotal for the rational design of novel catalysts, fluorescent sensors, and potential therapeutic agents.

Synthesis of Zn(II)-2-Amino-6-aminomethylpyridine Complexes: A Protocol with Mechanistic Insights

The synthesis of Zn(II) complexes with aminopyridine-type ligands is typically a straightforward process, often achievable at room temperature or with gentle heating.[2] The choice of solvent and the zinc salt can influence the final product, particularly its crystallinity and the coordination of counter-ions or solvent molecules.

Protocol 2.1: Synthesis of a Generic [Zn(2-amino-6-aminomethylpyridine)nX2] Complex

This protocol is adapted from established procedures for similar aminopyridine ligands.[2]

Materials:

  • 2-amino-6-aminomethylpyridine (Ligand, L)

  • Zinc(II) chloride (ZnCl2), Zinc(II) acetate dihydrate (Zn(OAc)2·2H2O), or Zinc(II) nitrate hexahydrate (Zn(NO3)2·6H2O)

  • Methanol (MeOH), absolute

  • Diethyl ether

Procedure:

  • Ligand Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 2-amino-6-aminomethylpyridine in 10 mL of absolute methanol. Stir at room temperature until fully dissolved.

  • Zinc Salt Dissolution: In a separate 25 mL beaker, dissolve 0.5 mmol of the chosen zinc(II) salt in 10 mL of absolute methanol. Gentle warming may be required for complete dissolution of some salts.

  • Complexation: Slowly add the zinc(II) salt solution dropwise to the stirring ligand solution at room temperature. A white precipitate may form immediately.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours to ensure complete complexation.

  • Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the precipitate with a small amount of cold methanol (2 x 5 mL) to remove any unreacted starting materials, followed by a wash with diethyl ether (2 x 10 mL) to facilitate drying.

  • Drying: Dry the resulting white solid under vacuum for several hours.

Causality and Experimental Choices:

  • Solvent: Methanol is a common choice due to its ability to dissolve both the ligand and a variety of zinc salts. Its polarity can also influence the coordination sphere of the final complex.

  • Stoichiometry: A 2:1 ligand-to-metal molar ratio is often employed to favor the formation of bis-ligand complexes, [Zn(L)2]X2. However, a 1:1 ratio can be used to target mono-ligand complexes, [Zn(L)X2]. The actual outcome will depend on the steric bulk of the ligand and the coordinating ability of the counter-ion (X).

  • Isolation and Washing: Washing with a minimal amount of cold solvent minimizes product loss. Diethyl ether is used as a final wash due to its low boiling point, which aids in rapid drying of the complex.

Structural and Spectroscopic Characterization: Validating the Coordination

Thorough characterization is essential to confirm the formation of the desired complex and to elucidate its structural and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR are powerful tools for confirming the coordination of the ligand to the diamagnetic Zn(II) center.

Expected Observations and Interpretation:

  • 1H NMR: Upon coordination to Zn(II), the proton signals of the 2-amino-6-aminomethylpyridine ligand are expected to shift. The protons on the pyridine ring and the aminomethyl group, being closest to the coordination sites, will likely experience the most significant downfield shifts due to the deshielding effect of the metal center. The NH2 protons may broaden or shift depending on the solvent and concentration. In D2O, protons on nitrogen atoms will be exchanged for deuterium and will not be observed.[1]

  • 13C NMR: Similar to 1H NMR, the carbon signals of the ligand will shift upon coordination. The carbons of the pyridine ring and the aminomethyl group will be most affected.

Table 1: Hypothetical 1H NMR Chemical Shift Comparison
ProtonFree Ligand (ppm)Zn(II) Complex (ppm)Expected Shift (Δδ)
Pyridine-H3~6.5~6.7+0.2
Pyridine-H4~7.5~7.7+0.2
Pyridine-H5~6.8~7.0+0.2
CH2~3.8~4.0+0.2
NH2 (aminomethyl)~1.8 (broad)~2.0 (broad)+0.2
NH2 (amino)~5.5 (broad)~5.7 (broad)+0.2

Note: These are estimated values and will vary depending on the solvent and the specific complex formed.

X-Ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the overall coordination geometry. For Zn(II) complexes with bidentate aminopyridine ligands, tetrahedral or octahedral geometries are common.[3] For instance, a related complex, trans-bis[2-(aminomethyl)pyridine-κ2N,N']bis(saccharinato-κN)zinc(II), exhibits an octahedral geometry with two bidentate 2-aminomethylpyridine ligands and two monodentate saccharinate ligands.[3]

Workflow for X-ray Crystallography:

G cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Slow Evaporation Slow Evaporation Crystal Mounting Crystal Mounting Slow Evaporation->Crystal Mounting Single Crystal Vapor Diffusion Vapor Diffusion Vapor Diffusion->Crystal Mounting Layering Layering Layering->Crystal Mounting X-ray Diffractometer X-ray Diffractometer Crystal Mounting->X-ray Diffractometer Data Reduction Data Reduction X-ray Diffractometer->Data Reduction Structure Solution Structure Solution Data Reduction->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Validation (CIF) Validation (CIF) Structure Refinement->Validation (CIF)

Caption: Workflow for Single-Crystal X-ray Crystallography.

Fluorescence Spectroscopy

The coordination of ligands to Zn(II) can significantly modulate their fluorescence properties, leading to either fluorescence enhancement (chelation-enhanced fluorescence, CHEF) or quenching.[4] This phenomenon can be exploited for the development of fluorescent sensors.

Protocol 3.3.1: Preliminary Fluorescence Study

  • Prepare a stock solution of the 2-amino-6-aminomethylpyridine ligand in a suitable solvent (e.g., methanol or acetonitrile).

  • Prepare a stock solution of a Zn(II) salt (e.g., Zn(ClO4)2) in the same solvent.

  • Record the fluorescence emission spectrum of the free ligand.

  • Titrate the ligand solution with increasing concentrations of the Zn(II) salt and record the emission spectrum after each addition.

  • Observe changes in the fluorescence intensity and emission wavelength to determine the effect of Zn(II) coordination.

Application Notes: Harnessing the Potential

The unique structural features of Zn(II) complexes with 2-amino-6-aminomethylpyridine suggest potential applications in several fields.

Catalysis

The Lewis acidity of the Zn(II) center, coupled with the potential for the aminopyridine ligand to participate in proton transfer or hydrogen bonding, makes these complexes promising candidates for catalysis. For example, similar Zn(II) complexes have shown activity in the Henry reaction. The presence of both a Lewis acidic metal center and a basic amino group within the same molecule could facilitate reactions requiring cooperative catalysis.

Logical Flow for Catalytic Screening:

G Synthesized Zn(II) Complex Synthesized Zn(II) Complex Reaction Setup Reaction Setup Synthesized Zn(II) Complex->Reaction Setup Substrate Selection Substrate Selection Substrate Selection->Reaction Setup Monitoring Monitoring Reaction Setup->Monitoring Product Analysis Product Analysis Monitoring->Product Analysis Optimization Optimization Product Analysis->Optimization Optimization->Reaction Setup Iterate

Caption: Workflow for Catalytic Activity Screening.

Fluorescent Materials and Sensors

As discussed, the coordination of 2-amino-6-aminomethylpyridine to Zn(II) is likely to alter its photophysical properties. If a significant fluorescence change is observed, these complexes could be developed as "turn-on" or "turn-off" fluorescent sensors for Zn(II) or, conversely, for anions that might displace the aminopyridine ligand.[4]

Conclusion and Future Directions

The coordination chemistry of 2-amino-6-aminomethylpyridine with Zn(II) offers a fertile ground for research. The protocols and insights provided in this guide, derived from closely related systems, offer a solid starting point for the synthesis, characterization, and exploration of the applications of these novel complexes. Future work should focus on obtaining single-crystal X-ray structures to definitively determine the coordination modes and supramolecular assemblies. A systematic investigation into their catalytic activities and photophysical properties will undoubtedly unveil their full potential in various scientific and technological domains.

References

  • Abendrot, M., Chęcińska, L., Ciesielski, R., et al. (2020). Zinc(II) Complexes with Amino Acids for Potential Use in Dermatology: Synthesis, Crystal Structures, and Antibacterial Activity. Molecules, 25(3), 699. [Link]

  • Luo, M., Wang, Y., & Wang, J. (2013). The synthesis of N–Zn, N–Cu complexes involving 2-amino pyridine and ethylenediamine ligands and application to the Henry reaction. Journal of Chemical Sciences, 125(3), 535-542. [Link]

  • Yilmaz, V. T., Caglar, S., & Harrison, W. T. A. (2004). Bis(saccharinato-kappa N)zinc(II) complexes with N,N'-bidentate 2-aminomethylpyridine and 2-aminoethylpyridine. Acta Crystallographica Section C: Crystal Structure Communications, 60(Pt 1), m35–m38. [Link]

  • Damena, T., Alem, M. B., Demissie, T. B., et al. (2022). Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II) complexes of an aminoquinoline derivative. Frontiers in Chemistry, 10, 1018603. [Link]

  • Manna, S. C., & Zangrando, E. (2021). Synthesis, structural characterization, and theoretical analysis of novel zinc(ii) schiff base complexes with halogen and hydrogen bonding interactions. New Journal of Chemistry, 45(38), 17796-17808. [Link]

  • Yilmaz, V. T., Caglar, S., & Harrison, W. T. A. (2004). Bis(saccharinato-kappa N)zinc(II) complexes with N,N'-bidentate 2-aminomethylpyridine and 2-aminoethylpyridine. Acta Crystallographica Section C: Crystal Structure Communications, 60(Pt 1), m35–m38. [Link]

  • Gale, P. A., & Caltagirone, C. (2015). Zinc(II)-coordination complexes as fluorescent chemosensors. Coordination Chemistry Reviews, 285, 127-147. [Link]

  • Damena, T., Alem, M. B., Demissie, T. B., et al. (2022). Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II) complexes of an aminoquinoline derivative. Frontiers in Chemistry, 10, 1018603. [Link]

Sources

Application

Application Note &amp; Protocol: Synthesis of N-Substituted 6-(Aminomethyl)pyridin-2-amines via Reductive Amination

Introduction: The Strategic Importance of the Aminopyridine Scaffold In the landscape of modern drug discovery, the pyridine ring and its derivatives are privileged scaffolds, consistently appearing in a vast number of F...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Aminopyridine Scaffold

In the landscape of modern drug discovery, the pyridine ring and its derivatives are privileged scaffolds, consistently appearing in a vast number of FDA-approved pharmaceuticals.[1][2] Their unique electronic properties and ability to engage in various biological interactions make them a cornerstone in medicinal chemistry.[1][2] Specifically, substituted 2-aminopyridines are integral components of molecules targeting a wide array of diseases, from neurodegenerative disorders like Alzheimer's to various cancers.[3][4]

This application note provides a detailed guide to a crucial synthetic transformation: the reductive amination of 6-(aminomethyl)pyridin-2-amine with various aldehydes. This reaction is a highly efficient and versatile method for generating libraries of N-substituted aminomethyl pyridine derivatives, which are valuable building blocks for drug development. Reductive amination is favored in pharmaceutical chemistry for its operational simplicity, high yields, and tolerance of a wide range of functional groups, often allowing for one-pot procedures that minimize waste and purification steps.[5]

We will delve into the underlying chemical principles, provide a robust and field-proven protocol using sodium triacetoxyborohydride (STAB), and offer a comprehensive troubleshooting guide to empower researchers in their synthetic endeavors.

Scientific Principles & Mechanism

Reductive amination is a powerful method for forming carbon-nitrogen bonds. The overall transformation converts a carbonyl group and an amine into a more substituted amine via a two-step sequence that can often be performed in a single reaction vessel (a "one-pot" reaction).[5][6]

Step 1: Imine/Iminium Ion Formation The reaction commences with the nucleophilic attack of the primary amine (in this case, the aminomethyl group of 6-(aminomethyl)pyridin-2-amine) on the electrophilic carbonyl carbon of the aldehyde. This forms a hemiaminal intermediate, which then reversibly eliminates a molecule of water to form an imine.[5] This dehydration step is typically the rate-limiting step and is catalyzed by a weak acid.[7][8] The acid protonates the hydroxyl group of the hemiaminal, converting it into a better leaving group (water). The resulting imine can be further protonated by the acid to form a highly electrophilic iminium ion.

Step 2: Reduction The iminium ion is then selectively reduced by a hydride-donating reagent to yield the final secondary amine product. The key to a successful one-pot reductive amination lies in the choice of the reducing agent. It must be mild enough not to significantly reduce the starting aldehyde but reactive enough to efficiently reduce the iminium ion intermediate.[9]

G cluster_0 Step 1: Imine/Iminium Formation (Acid Catalyzed) cluster_1 Step 2: Reduction Amine 6-(Aminomethyl)pyridin-2-amine Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Aldehyde Aldehyde Aldehyde (R-CHO) Imine Imine Hemiaminal->Imine - H₂O + H⁺ (catalyst) Iminium Iminium Ion Imine->Iminium + H⁺ ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) Product N-Substituted Secondary Amine Product Iminium->Product + Hydride (H⁻)

Caption: Mechanism of Reductive Amination.

Causality Behind Experimental Choices:
  • Reducing Agent - Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): While reagents like sodium borohydride (NaBH₄) can be used, they are also capable of reducing the starting aldehyde, leading to alcohol impurities and lower yields.[9][10] Sodium cyanoborohydride (NaBH₃CN) is more selective but is highly toxic.[11] STAB has emerged as the reagent of choice for many applications.[12][13] Its three electron-withdrawing acetoxy groups moderate its reactivity, making it selective for the reduction of the protonated imine (iminium ion) over the aldehyde or ketone.[13][14] This selectivity allows all reagents (amine, aldehyde, and STAB) to be combined at the start of the reaction in a convenient one-pot procedure.[13]

  • Solvent - Dichloroethane (DCE) or Tetrahydrofuran (THF): STAB is sensitive to water and incompatible with protic solvents like methanol.[10] Therefore, aprotic solvents such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) are preferred.[12][13]

  • Acid Catalyst - Acetic Acid (AcOH): A small amount of a weak acid like acetic acid is often added to catalyze the formation of the imine by facilitating the dehydration of the hemiaminal intermediate.[7][8] It also ensures the presence of the more reactive iminium ion for reduction.[8]

Detailed Experimental Protocol

This protocol describes a general procedure for the reductive amination of 6-(aminomethyl)pyridin-2-amine with an aldehyde on a 1.0 mmol scale.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
6-(Aminomethyl)pyridin-2-amine≥97%Standard Supplier
Aldehyde (R-CHO)≥97%Standard Supplier
Sodium Triacetoxyborohydride (STAB)≥97%Standard SupplierHandle in a fume hood, moisture-sensitive.
1,2-Dichloroethane (DCE)AnhydrousStandard SupplierCan be substituted with THF.
Acetic Acid (AcOH)GlacialStandard SupplierOptional, but recommended for ketones or slow reactions.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeStandard SupplierFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeStandard SupplierFor drying.
Dichloromethane (DCM)ACS GradeStandard SupplierFor extraction.
Ethyl Acetate (EtOAc)ACS GradeStandard SupplierFor chromatography.
HexanesACS GradeStandard SupplierFor chromatography.
Silica Gel230-400 meshStandard SupplierFor column chromatography.
Equipment
  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inlet

  • Rubber septa

  • Syringes and needles

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel with fluorescent indicator)

Experimental Workflow Diagram

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Neutralization of 6-(Aminomethyl)pyridin-2-amine Trihydrochloride

Welcome to the technical support center. This guide provides a comprehensive, experience-driven approach to the neutralization of 6-(Aminomethyl)pyridin-2-amine trihydrochloride to its free base form.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide provides a comprehensive, experience-driven approach to the neutralization of 6-(Aminomethyl)pyridin-2-amine trihydrochloride to its free base form. We will move beyond simple steps to explain the chemical rationale, enabling you to troubleshoot and adapt the protocol for maximum yield and purity.

Frequently Asked Questions (FAQs)
Q1: Why must I convert the trihydrochloride salt to the free base?

The trihydrochloride salt of 6-(Aminomethyl)pyridin-2-amine is the preferred form for storage due to its enhanced stability and crystalline nature. However, in this salt form, all three nitrogen atoms—the pyridine ring nitrogen, the 2-amino group, and the aminomethyl side-chain—are protonated. This protonation renders them non-nucleophilic. For subsequent synthetic steps where these amine groups need to act as nucleophiles (e.g., in amide couplings, alkylations, or complexations with metals), they must be deprotonated to their neutral, lone-pair-containing "free base" form.[1]

Q2: What is the fundamental chemistry governing this neutralization?

The process is a classic acid-base reaction. The trihydrochloride salt is a triprotic acid. To liberate the free base, you must introduce a base strong enough to abstract all three protons. The three nitrogen centers have different basicities (pKa values of their conjugate acids), meaning they will be deprotonated at different pH values. While specific pKa values for this exact molecule are not readily published, we can estimate their relative order based on similar structures like pyridine, 2-aminopyridine, and benzylamine.

The general order of deprotonation (from most acidic proton to least) is typically:

  • Pyridinium-H⁺ (Most acidic)

  • 2-Amino-H⁺

  • Aminomethyl-H⁺ (Least acidic, most basic)

Therefore, a sufficiently basic environment (typically pH > 11) is required to ensure the complete deprotonation of the most basic amine, the aminomethyl group, thereby guaranteeing the formation of the neutral free base.

G cluster_reaction Neutralization Reaction cluster_extraction Liquid-Liquid Extraction Salt 6-(Aminomethyl)pyridin-2-amine Trihydrochloride (Water Soluble) FreeBase Free Base (Organic Soluble) Salt->FreeBase + Base Byproduct Salt Byproduct (e.g., NaCl) + H₂O Base Aqueous Base (e.g., 3+ eq. NaOH) Base->FreeBase Base->Byproduct OrganicLayer Organic Layer FreeBase->OrganicLayer Partitioning AqueousLayer Aqueous Layer Byproduct->AqueousLayer OrganicSolvent Organic Solvent (DCM or EtOAc) OrganicSolvent->OrganicLayer

Caption: Chemical relationship in the neutralization and extraction process.

Q3: Which base should I use for the neutralization, and in what quantity?

The choice of base depends on the sensitivity of your compound and the desired workup conditions. For robust molecules like this one, strong, inexpensive inorganic bases are ideal. You will need a minimum of three molar equivalents of base to neutralize the trihydrochloride salt. In practice, using a slight excess is recommended to drive the reaction to completion.

BaseFormulaTypeMolar Equivalents (Recommended)Notes
Sodium HydroxideNaOHStrong3.1 - 3.5Highly effective, inexpensive. Prepare a fresh aqueous solution (e.g., 2-4 M).
Potassium CarbonateK₂CO₃Moderate2.0 - 2.5*A weaker base, but sufficient. Generates CO₂, so add slowly to avoid frothing.
Sodium BicarbonateNaHCO₃WeakNot RecommendedGenerally not basic enough to ensure complete deprotonation of all three amine sites.[2]
TriethylamineEt₃NOrganicNot RecommendedOften used in reactions, but for a full neutralization/extraction, it's less effective and harder to remove.

*Note on K₂CO₃: As a diprotic base in this context, fewer molar equivalents are theoretically needed compared to NaOH, but using a definitive excess is still best practice.

Experimental Protocol & Troubleshooting
Q4: What is a reliable, step-by-step protocol for neutralization and isolation?

This protocol is designed for a standard laboratory scale (1-10 g) and assumes the use of sodium hydroxide.

Materials:

  • 6-(Aminomethyl)pyridin-2-amine trihydrochloride

  • Deionized Water

  • Sodium Hydroxide (NaOH) pellets

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • pH paper or pH meter

  • Separatory funnel, beakers, Erlenmeyer flask, rotary evaporator

Protocol Workflow:

G A 1. Dissolution Dissolve salt in water B 2. Basification Add aq. NaOH to pH > 11 A->B C 3. Extraction Extract with organic solvent (3x) B->C D 4. Washing Wash combined organic layers with brine C->D E 5. Drying Dry organic layer over Na₂SO₄ D->E F 6. Concentration Remove solvent under reduced pressure E->F G Product Crude Free Base F->G

Caption: Step-by-step experimental workflow for free base generation.

Step-by-Step Procedure:

  • Dissolution: Weigh your starting trihydrochloride salt and dissolve it in a minimal amount of deionized water (e.g., ~5-10 mL of water per gram of salt) in an Erlenmeyer flask. The salt should be fully soluble in water.

  • Basification:

    • Prepare a 2 M aqueous solution of NaOH. Safety Note: This is an exothermic process; add NaOH to water slowly, preferably in an ice bath.

    • While stirring the solution of your salt, slowly add the 2 M NaOH solution dropwise.

    • Monitor the pH of the aqueous solution periodically using pH paper or a calibrated meter.

    • Continue adding base until the pH is stable at 11-12. This ensures all amine groups are fully deprotonated.[1]

  • Extraction:

    • Transfer the now-basic aqueous solution to a separatory funnel.

    • Add a volume of an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) approximately equal to the aqueous volume.[2][3]

    • Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.

    • Allow the layers to separate completely. Drain the lower organic layer (if using DCM) or the upper organic layer (if using EtOAc) into a clean flask.

    • Repeat the extraction process two more times with fresh portions of the organic solvent to maximize the recovery of your product.[2]

  • Washing & Drying:

    • Combine all the organic extracts into the separatory funnel.

    • Add an equal volume of brine (saturated NaCl solution). Shake and allow the layers to separate. Discard the aqueous brine layer. This step helps remove the bulk of the dissolved water from the organic phase.[2][4]

    • Drain the washed organic layer into a clean, dry Erlenmeyer flask.

    • Add a sufficient amount of anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to the organic solution. Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing. Let it sit for 15-20 minutes.[5]

  • Concentration:

    • Filter the dried organic solution to remove the drying agent.

    • Concentrate the filtrate using a rotary evaporator to remove the solvent. This will yield your crude 6-(Aminomethyl)pyridin-2-amine free base.

Q5: What are the most common issues encountered and how can I solve them?

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
An emulsion forms during extraction. • Vigorous shaking.• High concentration of the product acting as a surfactant.• Add a significant amount of brine to the separatory funnel to increase the ionic strength of the aqueous phase.• Allow the funnel to stand undisturbed for a longer period (15-30 min).• If persistent, filter the entire mixture through a pad of Celite.
Low or no product yield. Incomplete basification: The pH was not raised sufficiently to deprotonate the most basic amine.• Insufficient extraction: The free base has some residual water solubility.• Incorrect layer separation: The aqueous layer was mistaken for the organic layer.• Re-check the pH of the aqueous layer after extraction. If it is not >11, add more base and re-extract.• Perform more extractions (4-5 times) with the organic solvent.• Before workup, always test which layer is aqueous by adding a drop of water to see where it dissolves.
The final product is a sticky oil, not a solid. • Residual solvent is still present.• The product is hygroscopic and has absorbed atmospheric moisture.• The free base may simply have a low melting point.• Dry the product under high vacuum for several hours.• Perform a co-evaporation: dissolve the oil in a dry solvent like toluene and re-concentrate on the rotary evaporator. This can help azeotropically remove residual water.• Attempt to triturate the oil with a non-polar solvent like hexanes or diethyl ether to induce crystallization.
Product streaks badly during silica gel chromatography. • Amines are basic and interact strongly with the acidic silica gel surface.• Pre-treat the silica gel with a solvent system containing 1-2% triethylamine or ammonia in methanol before packing the column.• Use the same percentage of amine modifier in your chromatography eluent.[6]• Consider using a different stationary phase, such as basic alumina.
References
  • University of California, Irvine. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Reactions of Amines. Retrieved from [Link]

  • Reddit. (2022). Amine workup. r/Chempros. Retrieved from [Link]

  • University of Rochester. (n.d.). About Workup. Chemistry Department. Retrieved from [Link]

  • PubChem. (n.d.). 6-(aminomethyl)pyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • SciSpace. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Retrieved from [Link]

Sources

Optimization

Technical Support Center: A Researcher's Guide to Handling Hygroscopic Amine Trihydrochloride Salts

Welcome to the Technical Support Center for handling hygroscopic amine trihydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who encounter these challenging yet vi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling hygroscopic amine trihydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who encounter these challenging yet vital compounds in the laboratory. Amine trihydrochloride salts, often polyamines, are prized for their aqueous solubility, a critical attribute for many biological and pharmaceutical applications.[1][2] However, this solubility often comes at the cost of significant hygroscopicity—the tendency to readily absorb moisture from the atmosphere.[1][3]

This moisture uptake is not a trivial inconvenience; it can lead to a cascade of experimental problems, including inaccurate weighing, altered dissolution rates, physical changes like caking and deliquescence, and even chemical degradation through hydrolysis.[4][5] Understanding and mitigating these challenges is paramount for ensuring the accuracy, reproducibility, and integrity of your research.

This resource provides practical, field-proven insights and troubleshooting guides to help you navigate the complexities of working with these materials.

Frequently Asked Questions (FAQs)

Q1: Why are amine trihydrochloride salts so hygroscopic?

A1: The hygroscopicity of these salts is primarily due to the presence of multiple polar amine groups and, significantly, the hydrochloride salt form itself. The chloride ions are electronegative and act as strong hydrogen bond acceptors, readily interacting with atmospheric water molecules.[1] With three such chloride ions per molecule, the affinity for water is substantially increased. Furthermore, the amine groups themselves can contribute to water absorption. This high density of polar and ionic groups makes the crystal lattice susceptible to disruption by water molecules.

Q2: I've just received a new amine trihydrochloride salt. What are the first steps I should take before using it?

A2: Upon receipt, it is crucial to assess the material's current state and establish a baseline for future experiments.

  • Visual Inspection: Note the physical appearance. Is it a free-flowing powder, or has it formed clumps? Clumping is a clear indicator of moisture absorption.[6]

  • Documentation Review: Carefully examine the Certificate of Analysis (CoA) for information on initial water content, recommended storage conditions, and any specific handling instructions.

  • Baseline Water Content Determination: Before extensive use, it is highly advisable to determine the water content of a small, representative sample. The gold standard for this is Karl Fischer titration.[7][8] This baseline value is critical for accurate molar calculations in your experiments.

  • Secure Storage: Immediately transfer the bulk of the material to a desiccator or a controlled humidity environment (ideally below 40% relative humidity).[1]

Q3: Can I dry my amine trihydrochloride salt in a standard laboratory oven?

A3: This must be approached with caution. While some amine salts can be dried with gentle heating, many are thermally labile and can decompose at elevated temperatures.[9][10] Before attempting to dry your salt in an oven, you must determine its thermal stability. Techniques like Thermogravimetric Analysis (TGA) can identify the temperature at which weight loss due to decomposition, rather than just water loss, occurs. If you do not have access to thermal analysis instrumentation, it is safer to use non-thermal drying methods, such as storing the salt over a strong desiccant (e.g., phosphorus pentoxide) under vacuum.

Q4: How does moisture absorption affect the solubility and dissolution of my salt?

A4: While amine trihydrochloride salts are generally synthesized to improve aqueous solubility, the absorption of water can paradoxically lead to dissolution challenges.[11][12] The initial uptake of moisture can cause the formation of a viscous, saturated layer on the surface of the salt particles. This can lead to clumping and reduce the effective surface area available for dissolution, slowing down the overall rate at which the bulk material dissolves. In some cases, this can lead to the formation of a gummy or oily material that is difficult to handle and dissolve.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Problem 1: Inconsistent and Drifting Balance Readings During Weighing

Symptoms: The weight displayed on the analytical balance continuously increases, making it impossible to obtain a stable and accurate measurement.

Root Cause Analysis: This is a classic sign of a hygroscopic substance actively absorbing moisture from the laboratory air.[13] The continuous weight gain is the mass of the water molecules being adsorbed onto the surface of your compound.

Solutions:

  • Work Quickly and Efficiently: Minimize the time the sample is exposed to the ambient environment. Have all necessary vials, spatulas, and other equipment ready before opening the sample container.

  • Use a Weighing Bottle: For highly hygroscopic materials, weighing them in a small, tared weighing bottle with a lid is recommended.[13] This minimizes contact with the atmosphere. You can then dissolve the substance directly in the weighing bottle and transfer the solution.

  • Controlled Environment: The most robust solution is to handle the material within a controlled environment, such as a glove box with a dry nitrogen or argon atmosphere, or a low-humidity chamber.[14]

  • Weighing by Difference: If a controlled environment is not available, you can employ a "weighing by difference" technique. Tightly cap a vial containing the salt and weigh it. Quickly transfer an approximate amount of the salt to your reaction vessel, then re-cap and re-weigh the original vial. The difference in weight is the amount of salt transferred.

Problem 2: The Salt has become a Solid "Brick" or a Sticky, Tacky Mass

Symptoms: Your once free-flowing powder has solidified into a hard cake or has become a viscous, unworkable gum.

Root Cause Analysis: This indicates significant water absorption, potentially to the point of deliquescence, where the solid dissolves in the absorbed water. This is a common issue with highly hygroscopic materials stored improperly.[11]

Solutions:

  • Mechanical Break-up (in a controlled environment): If the material has formed a solid cake, you may be able to break it up using a spatula or mortar and pestle. Crucially, this should be done in a glove box or a very low-humidity environment to prevent immediate re-absorption of moisture.

  • Drying (with caution):

    • Vacuum Desiccation: Place the material in a vacuum desiccator with a strong desiccant like phosphorus pentoxide or fresh silica gel. This is the safest method for thermally sensitive compounds.

    • Azeotropic Distillation: For some applications, water can be removed by dissolving the salt in a suitable solvent and then adding a co-solvent (like toluene) to form an azeotrope with water that can be distilled off. This method is only suitable if the salt is soluble in the chosen solvent system and stable at the distillation temperature.

  • Prevention is Key: This problem is best avoided through stringent storage protocols. Always store amine trihydrochloride salts in tightly sealed containers within a desiccator or a controlled humidity cabinet.[1]

Problem 3: Unexpected pH Shifts or Reaction Byproducts

Symptoms: You observe that the pH of your aqueous solution is different from what you would expect based on the salt's concentration, or you detect unexpected impurities in your reaction mixture via techniques like HPLC or NMR.

Root Cause Analysis: The presence of excess water can have significant chemical consequences.

  • Hydrolysis: Water can participate in hydrolysis reactions, leading to the degradation of your compound.[4]

  • Altered Acidity: The water content can influence the effective pKa of the amine groups, leading to unexpected pH values in solution.

  • Solvent Effects: In non-aqueous reactions, trace amounts of water can act as a nucleophile or base, leading to unwanted side reactions.

Solutions:

  • Accurate Water Content Determination: Always account for the water content when preparing solutions. Use the value from your Karl Fischer titration to calculate the "true" mass of the anhydrous salt.

  • Use Anhydrous Solvents: For moisture-sensitive reactions, always use freshly dried, anhydrous solvents.

  • Drying the Salt: If permissible based on thermal stability, ensure your salt is thoroughly dried before use in a moisture-sensitive reaction.

Experimental Protocols & Data

Protocol 1: Accurate Weighing of a Hygroscopic Amine Trihydrochloride Salt via Weighing by Difference
  • Place a vial containing the hygroscopic salt, with its cap securely tightened, on the analytical balance and record the initial mass (m₁).

  • Remove the vial from the balance.

  • Working quickly, open the vial and use a clean spatula to transfer an approximate amount of the salt to your receiving vessel (e.g., a reaction flask).

  • Immediately and securely recap the original vial.

  • Place the recapped vial back on the analytical balance and record the final mass (m₂).

  • The mass of the transferred salt (m_transferred) is calculated as: m_transferred = m₁ - m₂.

Protocol 2: Determination of Water Content using Karl Fischer Titration

This protocol provides a general guideline. Specific parameters may need to be optimized based on your instrument and the specific properties of your salt.

  • Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Use a solvent system appropriate for salts; a methanol-based solvent is common, but formamide may be added to improve solubility.[8]

  • Solvent Titration: Titrate the solvent to dryness to establish a stable, low-drift baseline.

  • Sample Preparation: In a low-humidity environment (if possible), accurately weigh approximately 10-20 mg of the amine trihydrochloride salt.

  • Sample Introduction: Quickly and carefully introduce the weighed sample into the titration vessel.

  • Titration: Initiate the titration. The instrument will automatically dispense the KF reagent until the endpoint is reached.

  • Calculation: The instrument's software will calculate the percentage of water (w/w) in the sample.

  • Replicates: Perform the measurement in triplicate to ensure accuracy and precision.

Data Summary: Storage Recommendations
Environmental ConditionRecommended SpecificationRationale
Relative Humidity (RH) < 40%Minimizes the driving force for moisture absorption from the atmosphere.[1]
Temperature 15°C to 25°CAvoids temperature fluctuations that can lead to moisture condensation inside the container.
Container Tightly-sealed, airtight containerPrevents ingress of atmospheric moisture.[1]
Secondary Containment Desiccator with active desiccantProvides an additional layer of protection against moisture.[9]

Visualizations

Workflow for Handling a Newly Received Hygroscopic Salt

G cluster_0 Initial Assessment cluster_1 Pre-Use Characterization cluster_2 Experimental Use Receive Receive New Salt Inspect Visual Inspection (Clumping?) Receive->Inspect CoA Review CoA Inspect->CoA Store Store in Desiccator CoA->Store KF Perform Karl Fischer Titration Store->KF TGA Assess Thermal Stability (TGA) KF->TGA Weigh Weigh in Controlled Environment or by Difference TGA->Weigh Dissolve Prepare Solution (Account for Water Content) Weigh->Dissolve

Caption: Decision workflow for initial handling and characterization.

Logical Relationship of Hygroscopicity Effects

G H High Hygroscopicity MA Moisture Absorption H->MA IW Inaccurate Weighing MA->IW CD Clumping & Deliquescence MA->CD Chem Chemical Degradation (Hydrolysis) MA->Chem Error Experimental Errors & Poor Reproducibility IW->Error DR Altered Dissolution Rate CD->DR DR->Error Chem->Error

Sources

Troubleshooting

Technical Support Center: 6-(Aminomethyl)pyridin-2-amine Stability &amp; Handling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior and rapid degradation of electron-rich aminopyridines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior and rapid degradation of electron-rich aminopyridines. This guide provides a deep mechanistic understanding of 6-(Aminomethyl)pyridin-2-amine (CAS 167298-54-6) oxidation, backed by field-proven troubleshooting strategies and validated protocols.

Mechanistic Insight: The Causality of Free Base Oxidation

Before implementing mitigation strategies, it is critical to understand why 6-(Aminomethyl)pyridin-2-amine degrades. This molecule features two highly reactive primary amine centers: an aliphatic aminomethyl group and an aromatic 2-aminopyridine moiety.

  • Radical-Mediated Autoxidation: Exposure to atmospheric oxygen and light initiates autoxidation. Hydroxyl and peroxy radicals readily attack the electron-rich 2-aminopyridine ring. Pulse radiolysis studies demonstrate that OH-radical adducts of 2-aminopyridines rapidly form peroxy radicals. These peroxy species exhibit broad absorption spectra extending up to 500 nm, which directly causes the characteristic yellow-to-brown discoloration observed in degraded laboratory samples[1].

  • N-Oxidation Pathways: The primary aromatic amine is highly susceptible to N-oxidation. Upon exposure to oxygen, it sequentially forms N-hydroxylamines and reactive nitroso derivatives[2]. Aromatic amines are notorious for forming these colored oxidation products when exposed to air and light[3].

  • Catalytic Degradation: Trace transition metals (e.g., iron or copper from stainless steel spatulas, or leached from storage containers) can catalyze the formation of reactive oxygen species (ROS), severely accelerating the degradation of the amine free base[4].

Troubleshooting & FAQs

Q1: My freshly purified 6-(Aminomethyl)pyridin-2-amine free base was white, but it turned dark brown after a week on the bench. Can I still use it? A1: No. The dark brown color indicates extensive oxidative degradation and the polymerization of the aminopyridine moiety into colored peroxy and nitroso species[1][3]. Using this material in sensitive cross-coupling or amidation reactions will introduce complex impurities and significantly lower your yields. You must repurify the compound (e.g., via Kugelrohr distillation or recrystallization under argon) prior to use.

Q2: How should I store the free base to prevent this oxidation? A2: The free base must be stored in a tightly sealed, amber-colored vial to prevent photochemical degradation[3][5]. The headspace must be backfilled with an inert gas—Argon is preferred over Nitrogen as it is denser and blankets the solid more effectively[3][5]. Store the vial at -20 °C. High ambient temperatures exponentially increase the kinetic energy of autoxidation reactions[5].

Q3: Can I prepare a stock solution of the free base in solvent for long-term storage? A3: It is highly discouraged. Storing primary amines in solution significantly increases their exposure to dissolved oxygen and accelerates degradation[3]. If a solution must be prepared, it should be used immediately. The solvent must be rigorously deoxygenated (see Protocol 1) and protected from light.

Q4: Is there a more stable form of this compound for long-term archiving? A4: Yes. Converting the free base into its hydrochloride salt (specifically, 6-(Aminomethyl)pyridin-2-amine trihydrochloride, CAS 380394-86-5) protonates the amine lone pairs[6]. This drastically increases their oxidation potential, rendering them stable against atmospheric oxygen. You can store the trihydrochloride salt on the benchtop for months without discoloration.

Data Presentation: Storage Conditions vs. Stability

The following table synthesizes the expected shelf life of 6-(Aminomethyl)pyridin-2-amine under various storage conditions.

Storage ConditionAtmosphereTemperatureLight ExposureExpected Shelf LifeDegradation Indicator
Benchtop (Ambient)Air20–25 °CAmbient Lab Light< 48 HoursRapid yellowing/browning
RefrigeratorAir2–8 °CDark1–2 WeeksGradual yellowing
Freezer (Standard)Air-20 °CDark1–2 MonthsPale yellowing over time
Glovebox / Schlenk Argon / N₂ -20 °C Dark (Amber Vial) > 12 Months Remains white/off-white
As Trihydrochloride SaltAir20–25 °CAmbient Lab Light> 24 MonthsNone (Highly Stable)

Experimental Protocols

Protocol 1: Rigorous Solvent Degassing (Freeze-Pump-Thaw Method)

To prevent oxidation during reactions or short-term solution storage, solvents must be stripped of dissolved oxygen. This is a self-validating system; the visual cessation of gas bubbles guarantees an oxygen-free environment (<10 ppm O₂).

  • Preparation: Place the desired solvent (e.g., anhydrous ethanol or THF) in a Schlenk flask containing a magnetic stir bar. Seal with a greased glass stopcock.

  • Connection: Connect the flask to a Schlenk line. Ensure the manifold is under a dynamic high vacuum.

  • Freeze: Submerge the flask in a liquid nitrogen (LN₂) bath until the solvent is completely frozen solid.

  • Pump: Open the stopcock to the vacuum line for 5–10 minutes to evacuate the headspace of non-condensable gases (O₂, N₂).

  • Thaw: Close the stopcock to isolate the flask from the vacuum. Remove the LN₂ bath and allow the solvent to thaw completely in a room-temperature water bath. Self-Validation: You will observe gas bubbles (O₂) escaping the liquid as it thaws.

  • Cycle: Repeat the Freeze-Pump-Thaw cycle a minimum of three times, or until no further gas evolution is observed during the thaw stage.

  • Backfill: After the final thaw, backfill the flask with ultra-high purity Argon.

Protocol 2: Conversion to Trihydrochloride Salt for Stable Storage

If the free base is not needed immediately, convert it to the highly stable trihydrochloride salt[6][7]. Because the molecule contains three basic nitrogen atoms (two primary amines and one pyridine ring), it requires 3 equivalents of acid.

  • Dissolution: Dissolve the freshly purified 6-(Aminomethyl)pyridin-2-amine free base in anhydrous diethyl ether or THF under an Argon atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath to control the exothermic salt formation.

  • Acid Addition: Slowly add 3.5 equivalents of a standardized solution of HCl in dioxane (e.g., 4.0 M) dropwise via syringe while stirring vigorously.

  • Precipitation: A white precipitate (the trihydrochloride salt) will immediately form. Stir for an additional 30 minutes at 0 °C to ensure complete precipitation.

  • Filtration: Filter the precipitate rapidly using a Schlenk frit under Argon.

  • Washing & Drying: Wash the filter cake with cold, anhydrous diethyl ether to remove unreacted free base and organic impurities. Dry the white solid under high vacuum for 4–6 hours, then store in a desiccator.

Mandatory Visualization

Oxidation_Pathways A 6-(Aminomethyl)pyridin-2-amine (Free Base) B O2 / Light / Radicals A->B Exposure C Aromatic Amine Oxidation (N-Hydroxylamine -> Nitroso) B->C D Aliphatic Amine Oxidation (Imine / Aldehyde) B->D E Colored Polymeric Degradation Products C->E D->E F Prevention: Inert Gas (Ar/N2) F->A Protects G Prevention: Salt Conversion (e.g., Trihydrochloride) G->A Stabilizes

Fig 1: Oxidation pathways of 6-(Aminomethyl)pyridin-2-amine and targeted prevention strategies.

References

Sources

Optimization

Technical Support Center: Purification of 6-(Aminomethyl)pyridin-2-amine

Ticket ID: #5492 Subject: Isolation and purification of highly polar basic diamines from reaction mixtures.[1] Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Executive Summary: Th...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #5492 Subject: Isolation and purification of highly polar basic diamines from reaction mixtures.[1] Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary: The Challenge

The purification of 6-(Aminomethyl)pyridin-2-amine (CAS: 167298-54-6) presents a classic "polar basic" challenge in organic chemistry.[1] Unlike standard lipophilic compounds, this molecule possesses two distinct basic centers:

  • The Pyridine Ring System: Moderately basic (approx.[2] pKa ~6.7).[2]

  • The Primary Aliphatic Amine: Highly basic (approx.[2] pKa ~9.5).[2]

Common Failure Modes:

  • Aqueous Retention: The compound partitions poorly into standard organic solvents (DCM, EtOAc) at neutral pH.

  • Silica Tailing: The basic amines interact strongly with acidic silanols on silica gel, leading to irreversible adsorption or severe streaking.[2]

  • Instability: The free base is hygroscopic and readily absorbs atmospheric CO₂ to form carbamates/carbonates.[2]

Module 1: Diagnostic Workflow

Before selecting a protocol, determine the composition of your crude mixture.[2]

PurificationLogic Start Crude Reaction Mixture CheckSolubility Is the Crude Water Soluble? Start->CheckSolubility Aqueous Aqueous Workup Required (See Protocol A) CheckSolubility->Aqueous Yes (in water) Organic Residue/Oil CheckSolubility->Organic No (in solvent) Aqueous->Organic After Extraction PurityCheck Purity < 80%? Organic->PurityCheck Flash Flash Chromatography (Protocol B) PurityCheck->Flash Yes (Complex Mix) Salt Salt Formation (HCl) (Protocol C) PurityCheck->Salt No (Mainly Product)

Figure 1: Decision matrix for selecting the appropriate isolation strategy based on crude mixture state.

Module 2: Extraction & Workup (Protocol A)

Use this if your reaction was performed in water or requires an aqueous quench (e.g., hydrogenation of nitrile).

The Issue: Simple extraction with Dichloromethane (DCM) often results in <50% recovery due to the compound's high water solubility.[2]

Optimized Protocol:

  • pH Adjustment: Basify the aqueous layer to pH > 12 using 5M NaOH.[2] You must suppress the ionization of the aliphatic amine.[2]

  • Solvent Selection: Do not use pure DCM. Use a mixture of Chloroform : Isopropanol (3:1) . The alcohol disrupts the hydration shell of the amine, significantly improving mass transfer to the organic phase.[2]

  • Execution: Perform 3–4 extractions.

  • Drying: Dry over Na₂SO₄ (Magnesium sulfate is slightly acidic and can bind amines).[2]

Data: Extraction Efficiency Comparison

Solvent System pH of Aqueous Layer Estimated Recovery
DCM (Pure) 10 ~40-50%
EtOAc 10 ~20-30%

| CHCl₃ : IPA (3:1) | 12-14 | >90% |[1]

Module 3: Flash Chromatography (Protocol B)

Use this for complex mixtures containing unreacted starting materials (e.g., 6-amino-2-pyridinecarbonitrile).[1]

The Issue: Standard silica gel is acidic (pH ~5). Basic amines will stick to the column ("chemisorption") and elute as broad smears.[2]

The Solution: You must deactivate the silica and use a highly polar mobile phase.[2]

Step-by-Step Guide:

  • Stationary Phase: Standard Silica Gel (40–63 µm).[2]

  • Mobile Phase Preparation:

    • Solvent A: Dichloromethane (DCM).[2]

    • Solvent B: 10% Methanol in DCM containing 1% NH₄OH (aq) .[2]

    • Note: Alternatively, use "7N Ammonia in Methanol" as your modifier source.[2]

  • Gradient:

    • 0–5 min: 100% A (Elutes non-polar impurities/nitriles).[2]

    • 5–20 min: 0% → 50% B.[2]

    • Target Elution: The diamine usually elutes at ~5–8% MeOH concentration.[2]

  • Loading: Dissolve the crude in a minimum amount of DCM/MeOH. Do not use DMF or DMSO for loading if possible.

Critical Warning: Do not use Acetone or Ethyl Acetate with primary amines on silica for extended periods; they can form imines/enamines, creating "ghost peaks."[2]

Module 4: Salt Formation (Protocol C)

Use this for scaling up (>1g) or if chromatography is failing.

Isolating the dihydrochloride salt is often superior to chromatography for this molecule.[2] It stabilizes the amine and removes non-basic impurities.[2]

Protocol:

  • Dissolve the crude free base oil in a minimum volume of Ethanol or Methanol .[2]

  • Cool to 0°C in an ice bath.

  • Dropwise add 4M HCl in Dioxane (or 1.25M HCl in Ethanol) until pH < 2.

  • Add Diethyl Ether or MTBE until the solution becomes turbid.[2]

  • Stir vigorously; the salt should precipitate as a white/off-white solid.

  • Filter and wash with cold ether.[2]

Troubleshooting & FAQ

Q1: My product is streaking on the TLC plate even with ammonia.

  • Diagnosis: The concentration of ammonia is likely too low in your developing chamber, or the plate is too acidic.[2]

  • Fix: Pre-soak your TLC plate in a chamber containing 5% Triethylamine in Hexane, dry it, and then run your sample. Alternatively, use alumina plates instead of silica.[2]

Q2: I see a new impurity peak after concentrating my fractions.

  • Diagnosis: If you used Acetone or Ethyl Acetate during workup/purification, you may have formed a Schiff base with the primary amine.[2]

  • Fix: Resuspend in 1N HCl/Water and stir for 30 minutes to hydrolyze the imine, then re-extract using Protocol A .

Q3: The product is turning yellow/brown upon storage.

  • Diagnosis: Free amines, especially aminomethyl-pyridines, are prone to oxidation and N-oxide formation.[1]

  • Fix: Store as the HCl salt (Protocol C). If you must keep the free base, store it under Argon at -20°C.[2]

Q4: Can I use Reverse Phase (C18) chromatography?

  • Diagnosis: Yes, but standard acidic buffers (0.1% Formic Acid) will protonate both amines, making the molecule extremely hydrophilic (elutes at void volume).

  • Fix: Use a High pH Reverse Phase method.[2]

    • Buffer: 10mM Ammonium Bicarbonate (pH 10).[2]

    • Gradient: 0–30% Acetonitrile in Water.[2]

    • Result: The deprotonated amine is more hydrophobic and will retain/separate well on C18.[2]

References
  • General Synthesis & Properties

    • Sigma-Aldrich.[1][2] "6-(Aminomethyl)pyridin-2-amine Product Information." Link

  • Chromatographic Techniques for Polar Amines

    • University of Rochester.[2] "Solvent Systems for Flash Column Chromatography."[2][3][4] Link

  • Workup Methodologies

    • RSC Advances.[2] "One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles." (Demonstrates workup of similar polar pyridine derivatives). Link

  • Salt Isolation Precedents

    • Google Patents.[2] "Process for the preparation of 2-amino-alkylpyridines (US4628097A)."[1] (Describes isolation of aminopyridines). Link

Sources

Troubleshooting

Technical Support Center: 6-(Aminomethyl)pyridin-2-amine Metal Complexation

Welcome to the Technical Support Center for coordination chemistry involving 6-(Aminomethyl)pyridin-2-amine . This guide is designed for researchers and drug development professionals optimizing metal-ligand frameworks f...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for coordination chemistry involving 6-(Aminomethyl)pyridin-2-amine . This guide is designed for researchers and drug development professionals optimizing metal-ligand frameworks for catalysis, radiopharmaceuticals, or diagnostic imaging.

Below, you will find mechanistic insights, troubleshooting FAQs, quantitative data, and self-validating protocols to ensure high-yield, stable complexation.

Mechanistic Overview: The Causality of pH in Coordination

Successful metal complexation with 6-(aminomethyl)pyridin-2-amine is fundamentally a thermodynamic competition between hydrons (H⁺) and metal cations (M²⁺) for the nitrogen lone pairs.

To determine the optimal pH, we must evaluate the ligand's protonation states. While specific literature on the 6-amino derivative is highly specialized, we can accurately extrapolate its behavior from its parent compound, 2-picolylamine. According to the , the primary amine has a pKa of ~8.79, and the pyridine nitrogen has a pKa of ~2.31. In our target molecule, the electron-donating 2-amino group increases the basicity of the pyridine nitrogen via resonance delocalization.

At a neutral pH (7.0), the pyridine nitrogen is neutral and available for binding, but the aminomethyl group is predominantly protonated (-NH₃⁺). For a complex to form, the metal must displace this proton. Metals with higher binding affinities—governed by the —can drive this deprotonation at lower pH values. Conversely, if the pH is raised too high to facilitate deprotonation, the metal risks precipitating as an insoluble hydroxide.

Troubleshooting Guides & FAQs

Q: Why am I seeing incomplete complexation (low yield) at pH 5.0? A: At pH 5.0, the high concentration of H⁺ outcompetes the metal for the aminomethyl nitrogen. Unless you are working with a highly stable metal like Cu(II), the thermodynamic driving force is insufficient to displace the primary amine's proton. Solution: Gradually increase the pH to 6.5–7.5 using a non-coordinating buffer to shift the equilibrium toward metal binding.

Q: My solution turns cloudy or forms a precipitate when I adjust the pH to 8.5. What is happening? A: You have exceeded the solubility product (Ksp) for the metal hydroxide. At high pH, OH⁻ ions act as competing ligands. If the metal-hydroxide bond is thermodynamically favored over the metal-ligand coordinate bond, species like Zn(OH)₂ or Cu(OH)₂ will precipitate out of solution. Solution: Lower the pH by 0.5 units. Ensure your ligand is in slight stoichiometric excess (e.g., 1.1:1 Ligand:Metal ratio) to prevent free metal from interacting with ambient OH⁻.

Q: Can I use PBS (Phosphate-Buffered Saline) or Citrate to maintain the pH during complexation? A: No. Phosphate and citrate ions are strong chelators. They will aggressively compete with 6-(aminomethyl)pyridin-2-amine for the metal center, leading to insoluble metal-phosphate precipitates or unintended ternary complexes. Solution: Use non-coordinating zwitterionic buffers such as HEPES, MES, or PIPES.

Q: Does the 2-amino group actively participate in metal binding? A: Generally, no. The 2-amino group is a poor electron donor due to the resonance delocalization of its lone pair into the pyridine ring. It rarely coordinates directly to the metal. Instead, it acts as a hydrogen-bond donor in the secondary coordination sphere, though its steric bulk often favors lower-coordinate geometries (e.g., square planar) over octahedral arrangements.

Quantitative Reference Data

Table 1: Estimated pKa Values and Protonation States
Functional GroupEstimated pKaProtonation State at pH 7.4Mechanistic Role in Complexation
Pyridine Nitrogen ~4.0 - 5.0Deprotonated (Neutral)Primary σ-donor and π-acceptor.
Aminomethyl Group ~8.5 - 9.0Protonated (Cationic)Strong σ-donor; requires proton displacement by the metal.
2-Amino Group < 2.0Deprotonated (Neutral)Weak donor; primarily involved in secondary H-bonding.
Table 2: Optimal pH Ranges for Common Transition Metals
Metal IonComplex StabilityOptimal pH RangeTroubleshooting Note
Cu(II) Highest5.5 - 7.0Can displace protons at lower pH; highly prone to hydroxide precipitation > pH 8.0.
Ni(II) High6.5 - 7.5Requires slightly higher pH to overcome proton competition.
Zn(II) Moderate7.0 - 8.0Colorless complex; requires NMR or LC-MS for validation instead of UV-Vis.

Self-Validating Experimental Protocol

To ensure trustworthiness in your results, do not rely solely on theoretical pH values. Use the following self-validating protocol to empirically determine the optimal pH and confirm complexation.

Step 1: Reagent Preparation

  • Prepare a 10 mM stock solution of 6-(Aminomethyl)pyridin-2-amine in deionized water.

  • Prepare a 10 mM stock solution of the target metal salt (e.g., CuCl₂, ZnCl₂).

Step 2: Buffer Matrix Setup

  • Prepare a series of 50 mM HEPES buffer solutions adjusted to pH 6.0, 6.5, 7.0, 7.5, and 8.0 using NaOH/HCl.

Step 3: Reaction Assembly

  • In separate vials for each pH condition, mix the ligand and metal in a 1.1 : 1.0 molar ratio (ligand excess prevents free metal precipitation).

  • Incubate with continuous stirring at room temperature for 30 minutes.

Step 4: Self-Validation & Analysis

  • Visual Inspection: Any turbidity indicates metal hydroxide formation (pH is too high). Discard these conditions.

  • Spectroscopic Validation (For Paramagnetic/Colored Metals like Cu²⁺, Ni²⁺): Measure the UV-Vis spectra of the clear solutions. Uncomplexed aqueous Cu²⁺ exhibits a broad d-d transition peak at ~800 nm. Successful coordination by the nitrogen donors will cause a strong ligand-field splitting, resulting in a hypsochromic (blue) shift to ~600–650 nm. The pH condition yielding the highest absorbance at the shifted wavelength is your optimal pH.

  • Orthogonal Validation (For Diamagnetic Metals like Zn²⁺): Zn²⁺ lacks d-d transitions. Validate complexation via ¹H-NMR by observing the downfield chemical shift of the aminomethyl protons (-CH₂-) upon metal binding.

Process Visualization

Workflow Step1 Prepare 10 mM Ligand & Metal Stocks Step2 Mix in Non-Coordinating Buffer (HEPES, pH 6.0 - 8.0) Step1->Step2 Decision Visual Inspection (Check for Clarity) Step2->Decision Precipitate Cloudy / Precipitate (Metal Hydroxide Formation) Decision->Precipitate If pH > Optimal Clear Clear Solution (Soluble Complex) Decision->Clear If pH is Optimal Adjust Decrease pH by 0.5 & Re-test Precipitate->Adjust Validate Spectroscopic Validation (UV-Vis Shift or NMR) Clear->Validate Adjust->Step2 Success Optimal Complexation Confirmed Validate->Success Shift Observed

Workflow for optimizing and validating pH conditions for metal complexation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 19509, 2-Pyridinemethanamine" PubChem. Available at:[Link]

  • LibreTexts Chemistry. "The Irving-Williams Series" LibreTexts. Available at:[Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Spectrum Analysis of 6-(Aminomethyl)pyridin-2-amine trihydrochloride

Introduction: Beyond the Structure, A Story of Protons In the realm of pharmaceutical development and chemical synthesis, the unambiguous structural confirmation of a molecule is paramount. For a compound like 6-(Aminome...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Structure, A Story of Protons

In the realm of pharmaceutical development and chemical synthesis, the unambiguous structural confirmation of a molecule is paramount. For a compound like 6-(Aminomethyl)pyridin-2-amine, its trihydrochloride salt form presents a unique narrative told by its protons in a ¹H Nuclear Magnetic Resonance (NMR) spectrum. This guide provides an in-depth analysis of the expected ¹H NMR spectrum of this compound, a comparison with a key potential impurity, and a robust experimental protocol for its acquisition and interpretation. Our focus will be on not just identifying peaks, but understanding the electronic and structural reasons for their specific chemical shifts and multiplicities, a crucial skill for any research scientist.

The Predicted ¹H NMR Spectrum of 6-(Aminomethyl)pyridin-2-amine trihydrochloride

The trihydrochloride salt form of 6-(Aminomethyl)pyridin-2-amine signifies that the three basic nitrogen atoms—the 2-amino group, the aminomethyl group, and the pyridine ring nitrogen—are protonated. This protonation has a profound effect on the electronic environment of the molecule and, consequently, the chemical shifts of its protons. The spectrum is best acquired in a solvent capable of dissolving the salt, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). For the purpose of this guide, we will predict the spectrum in D₂O.

In D₂O, the labile protons of the three ammonium/aminium groups (-NH₃⁺ and -NH₂⁻) will exchange with the deuterium of the solvent and will therefore not be visible in the spectrum.[1] This simplifies the spectrum, leaving only the aromatic and methylene protons to be analyzed.

The positive charges on the nitrogen atoms cause significant deshielding of the adjacent protons, shifting their signals downfield.[2] The pyridinium ring protons, in particular, are expected at significantly lower fields compared to the neutral pyridine ring.[2]

Here is a detailed prediction of the ¹H NMR spectrum:

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Justification
H-4~8.0 - 8.2Triplet (t)1HLocated between two other ring protons, this proton will be split into a triplet. The positive charge on the ring nitrogen strongly deshields all ring protons.
H-3~7.2 - 7.4Doublet (d)1HAdjacent to H-4, this proton will appear as a doublet. It is slightly upfield from H-5 due to the influence of the adjacent protonated amino group.
H-5~7.3 - 7.5Doublet (d)1HAdjacent to H-4, this proton will also be a doublet. Its position is influenced by the adjacent aminomethyl group.
-CH₂-~4.5 - 4.7Singlet (s)2HThe methylene protons are adjacent to a protonated amino group and the pyridinium ring, both of which are strongly electron-withdrawing, causing a significant downfield shift. In D₂O, coupling to the -NH₃⁺ protons is lost due to exchange, resulting in a singlet.

Comparative Analysis: Distinguishing the Target Compound from a Common Precursor

A common synthetic route to 6-(Aminomethyl)pyridin-2-amine might involve the reduction of a nitrile or the amination of a methyl group. A likely starting material or impurity is therefore 2-amino-6-methylpyridine. Distinguishing the final product from this precursor is a critical quality control step.

Below is a comparison of the expected ¹H NMR spectra:

Compound Proton Chemical Shift (ppm in CDCl₃)[3] Proton Predicted Chemical Shift (in D₂O)
2-Amino-6-methylpyridine H-3~6.32H-3~7.2 - 7.4
H-4~7.14H-4~8.0 - 8.2
H-5~6.13H-5~7.3 - 7.5
-CH₃~2.28-CH₂-~4.5 - 4.7
-NH₂~5.23-NH₃⁺, -NH₂⁻, N⁺-HNot observed
6-(Aminomethyl)pyridin-2-amine·3HCl

The most telling difference is the downfield shift of all protons in the trihydrochloride salt due to protonation. Furthermore, the singlet of the methyl group in the precursor at ~2.3 ppm is replaced by the singlet of the methylene group in the product at a much more deshielded position of ~4.5-4.7 ppm.

Experimental Protocol for ¹H NMR Analysis

This protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of 6-(Aminomethyl)pyridin-2-amine trihydrochloride.

Sample Preparation
  • Objective: To prepare a homogeneous solution of the analyte at an appropriate concentration for NMR analysis.[4]

  • Materials:

    • 6-(Aminomethyl)pyridin-2-amine trihydrochloride (5-10 mg)

    • Deuterium oxide (D₂O, 99.9 atom % D) or DMSO-d₆

    • High-quality 5 mm NMR tube

    • Vortex mixer

    • Pipettes

  • Procedure:

    • Weigh approximately 5-10 mg of the trihydrochloride salt directly into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of D₂O to the NMR tube.

    • Cap the NMR tube securely and vortex the sample until the solid is completely dissolved. A clear, particulate-free solution is essential for high-resolution spectra.[5]

    • If any solid remains, the sample can be gently warmed or sonicated. If particulates persist, filter the solution into a clean NMR tube using a pipette with a small cotton or glass wool plug.

NMR Spectrometer Setup and Data Acquisition
  • Objective: To acquire a ¹H NMR spectrum with good resolution and signal-to-noise ratio.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Procedure:

    • Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.

    • Lock the spectrometer on the deuterium signal of the D₂O solvent.

    • Shim the magnetic field to achieve a narrow and symmetrical solvent peak. This is critical for good resolution.

    • Set the appropriate acquisition parameters for a standard ¹H experiment (e.g., 16-32 scans, a spectral width of ~12-16 ppm, and a relaxation delay of 1-2 seconds).

    • Acquire the ¹H NMR spectrum.

    • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale by setting the residual HDO peak to 4.79 ppm.[6]

    • Integrate all the peaks in the spectrum.

Visualizing the Analysis Workflow

The following diagram illustrates the logical workflow for the ¹H NMR analysis of 6-(Aminomethyl)pyridin-2-amine trihydrochloride.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_report Final Report weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.7 mL D₂O weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock & Shim transfer->lock acquire Acquire ¹H Spectrum lock->acquire process Process FID (FT, Phase, Baseline) acquire->process reference Reference to HDO at 4.79 ppm process->reference assign Assign Peaks (Chemical Shift, Multiplicity) reference->assign integrate Integrate Peaks assign->integrate compare Compare with Reference Spectra integrate->compare structure Confirm Structure & Purity compare->structure

Workflow for ¹H NMR Analysis

Conclusion

References

  • ResearchGate. (n.d.). 1 H NMR chemical shifts (D 2 O, p.p.m.) for the pyridinium hydrogen... [Table]. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]

  • The Journal of Physical Chemistry B. (2007, March 7). Relationship Between 1H Chemical Shifts of Deuterated Pyridinium Ions and Brønsted Acid Strength of Solid Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines - Organic Chemistry. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR chemical shift values of the pyridinium ring H 2 and H 6... [Diagram]. Retrieved from [Link]

  • Canadian Journal of Chemistry. (n.d.). A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange. Retrieved from [Link]

  • OSTI.gov. (n.d.). Nuclear Magnetic Resonance Measurement. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR (D2O, 500 MHz, δ/ppm relative to TMS): 2.62 (s, 9H, -CH3), 2.88 (t, 2H. Retrieved from [Link]

  • Polimery. (n.d.). Synthesis, characterization, thermal and electrochemical properties of imine polymers containing pyridine and pyrimidine units. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum (500 MHz, 25 °C) of ¹⁴NH4Cl in DMSO-d6 produced from a... [Diagram]. Retrieved from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • PubChem. (n.d.). 3-Pyridinemethanamine. Retrieved from [Link]

  • ACS Publications. (2015, May 28). 1H and 15N NMR Characterization of the Amine Groups of Heparan Sulfate Related Glucosamine Monosaccharides in Aqueous Solution | Analytical Chemistry. Retrieved from [Link]

  • PubMed. (2012, December 1). 6-Methyl-pyridin-2-amine. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Retrieved from [Link]

Sources

Comparative

A Comparative Spectroscopic Guide to 6-(Aminomethyl)pyridin-2-amine and Its Derivatives for Drug Discovery

For researchers, medicinal chemists, and drug development professionals, a profound understanding of a molecule's structural and electronic properties is paramount. The 6-(aminomethyl)pyridin-2-amine scaffold is a versat...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, a profound understanding of a molecule's structural and electronic properties is paramount. The 6-(aminomethyl)pyridin-2-amine scaffold is a versatile building block in numerous pharmacologically active agents. Its structural nuances, dictated by substitution, directly influence its interaction with biological targets. This guide provides an in-depth comparative analysis of the spectroscopic characteristics of 6-(aminomethyl)pyridin-2-amine and two key derivatives: the N-acetylated and N-benzylated analogues. By examining their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), UV-Visible (UV-Vis), and Mass Spectrometry (MS) data, we aim to elucidate the electronic and steric effects of these modifications. This will empower researchers to make informed decisions in the design and synthesis of novel therapeutics.

The Importance of Spectroscopic Characterization in Drug Development

Spectroscopic techniques are the cornerstone of modern drug discovery. They provide a detailed "fingerprint" of a molecule, confirming its identity, purity, and structural integrity. For a molecule like 6-(aminomethyl)pyridin-2-amine, where multiple reactive sites exist, unambiguous characterization is crucial to ensure that the desired isomer is synthesized and that subsequent modifications occur at the intended position. Furthermore, understanding how functional group modifications alter the spectroscopic signature of the parent molecule provides invaluable insights into the electronic and conformational changes that can impact biological activity.

The Parent Compound and Its Derivatives: A Comparative Overview

This guide focuses on three compounds to illustrate the impact of substitution on the 6-(aminomethyl)pyridin-2-amine core:

  • 6-(Aminomethyl)pyridin-2-amine (Parent Compound): The foundational molecule featuring a primary aminomethyl group and a primary amino group on the pyridine ring.

  • N-((2-aminopyridin-6-yl)methyl)acetamide (N-acetyl derivative): An analogue where the aminomethyl nitrogen is acylated with an electron-withdrawing acetyl group.

  • N-benzyl-6-(aminomethyl)pyridin-2-amine (N-benzyl derivative): A derivative with a bulky, weakly electron-donating benzyl group on the aminomethyl nitrogen.

The following sections will delve into the specific spectroscopic features of these molecules, supported by experimental data and detailed protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts (δ), coupling constants (J), and integration of proton (¹H) and carbon-13 (¹³C) signals, we can map out the connectivity and chemical environment of each atom.

Causality Behind Experimental Choices in NMR

The choice of solvent, concentration, and specific NMR experiments is critical for obtaining high-quality, interpretable data. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its excellent solubilizing properties and relatively simple solvent signal. However, for more polar compounds like the parent amine and its derivatives, which can exhibit hydrogen bonding, a more polar solvent like deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred to ensure complete dissolution and minimize signal broadening. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning proton and carbon signals, especially in complex regions of the spectrum.

Comparative ¹H and ¹³C NMR Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for our three compounds of interest. The data for the parent compound is based on closely related structures, while the data for the derivatives is predicted based on established substituent effects.

Table 1: Comparative ¹H NMR Data (in DMSO-d₆, 400 MHz)

Proton Assignment6-(Aminomethyl)pyridin-2-amine (δ, ppm)N-acetyl derivative (δ, ppm)N-benzyl derivative (δ, ppm)
H-3~6.4-6.5~6.5-6.6~6.4-6.5
H-4~7.3-7.4~7.4-7.5~7.3-7.4
H-5~6.3-6.4~6.4-6.5~6.3-6.4
-CH₂-~3.6-3.7~4.2-4.3~3.7-3.8 (CH₂-Ph), ~3.8-3.9 (-CH₂-py)
-NH₂ (pyridin-2-yl)~5.7-5.9~5.8-6.0~5.7-5.9
-NH₂ (aminomethyl)~2.5-3.0 (broad)--
-NH (acetyl)-~8.2-8.4-
-NH (benzyl)--~2.5-3.0 (broad)
-CH₃ (acetyl)-~1.9-2.0-
Phenyl-H--~7.2-7.4

Table 2: Comparative ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Carbon Assignment6-(Aminomethyl)pyridin-2-amine (δ, ppm)N-acetyl derivative (δ, ppm)N-benzyl derivative (δ, ppm)
C-2~159-160~159-160~159-160
C-3~105-106~106-107~105-106
C-4~137-138~138-139~137-138
C-5~108-109~109-110~108-109
C-6~155-156~154-155~155-156
-CH₂-~45-46~43-44~52-53 (CH₂-Ph), ~48-49 (-CH₂-py)
-C=O (acetyl)-~169-170-
-CH₃ (acetyl)-~22-23-
Phenyl-C--~127-140
Interpretation of NMR Data
  • Parent Compound: The ¹H NMR spectrum shows three distinct aromatic protons in the pyridine ring. The -CH₂- protons of the aminomethyl group appear as a singlet, and the two -NH₂ groups give rise to broad signals that may exchange with residual water in the solvent.

  • N-acetyl derivative: The introduction of the electron-withdrawing acetyl group causes a significant downfield shift of the adjacent -CH₂- protons due to the deshielding effect of the carbonyl group. A new singlet for the acetyl methyl protons appears around 2 ppm, and a new amide -NH proton signal is observed further downfield.

  • N-benzyl derivative: The benzyl group introduces a new set of aromatic signals between 7.2 and 7.4 ppm. The benzylic -CH₂- protons are also deshielded compared to the parent compound, and the pyridine-adjacent -CH₂- protons are also slightly shifted.

Experimental Protocol: NMR Spectroscopy

A detailed, step-by-step methodology for NMR analysis is provided below.

Workflow for NMR Analysis

Caption: A typical workflow for the NMR analysis of aminopyridine derivatives.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the 6-(aminomethyl)pyridin-2-amine derivative.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a one-dimensional ¹³C NMR spectrum.

    • Acquire a two-dimensional COSY spectrum to establish ¹H-¹H correlations.

    • Acquire a two-dimensional HSQC spectrum to correlate directly bonded ¹H and ¹³C atoms.

  • Data Processing and Interpretation:

    • Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (DMSO at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign all proton and carbon signals using the information from the 1D and 2D spectra.

    • Analyze the differences in chemical shifts and coupling patterns between the parent compound and its derivatives to understand the electronic and structural effects of the substituents.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational excitation of specific chemical bonds.

Causality Behind Experimental Choices in FTIR

Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powders as it requires minimal sample preparation. A background spectrum is always collected first to subtract the contribution of atmospheric water and carbon dioxide, ensuring that the resulting spectrum is solely from the sample.

Comparative FTIR Data

Table 3: Key FTIR Absorption Bands (cm⁻¹)

Vibrational Mode6-(Aminomethyl)pyridin-2-amineN-acetyl derivativeN-benzyl derivative
N-H stretch (amine)3400-3250 (two bands)3400-3250 (two bands)3400-3250 (two bands)
C-H stretch (aromatic)3100-30003100-30003100-3000
C-H stretch (aliphatic)2950-28502950-28502950-2850
C=O stretch (amide I)-~1650-
N-H bend (amine/amide II)1650-15801650-1580, ~15501650-1580
C-N stretch1335-12501335-12501335-1250
Interpretation of FTIR Data
  • Parent Compound: The spectrum is characterized by two N-H stretching bands for the primary amine groups, aromatic and aliphatic C-H stretches, and a prominent N-H bending vibration.

  • N-acetyl derivative: The most significant change is the appearance of a strong C=O stretching band (Amide I) around 1650 cm⁻¹. An additional N-H bending band (Amide II) is also expected around 1550 cm⁻¹.

  • N-benzyl derivative: The FTIR spectrum is very similar to the parent compound, with the addition of characteristic bands for the benzene ring.

Experimental Protocol: ATR-FTIR Spectroscopy

Workflow for ATR-FTIR Analysis

Caption: A streamlined workflow for acquiring and interpreting ATR-FTIR spectra.

  • Instrument Preparation:

    • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol.

    • Collect a background spectrum to account for atmospheric absorbances.

  • Sample Analysis:

    • Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Interpretation:

    • Process the spectrum to correct for ATR artifacts if necessary.

    • Identify and label the major absorption bands.

    • Assign these bands to the corresponding functional group vibrations.

    • Compare the spectra of the parent compound and its derivatives, noting the appearance or disappearance of key bands.

UV-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophore (the light-absorbing part of the molecule).

Causality Behind Experimental Choices in UV-Vis

Methanol is a common solvent for UV-Vis analysis as it is transparent in the UV region and can dissolve a wide range of organic compounds. Quartz cuvettes are used because glass absorbs UV light. A blank spectrum of the solvent is run first to zero the spectrophotometer.

Comparative UV-Vis Data

Table 4: UV-Vis Absorption Maxima (in Methanol)

Compoundλmax (nm)Molar Absorptivity (ε)
6-(Aminomethyl)pyridin-2-amine~250, ~300To be determined
N-acetyl derivative~250, ~300To be determined
N-benzyl derivative~250, ~300, ~260 (shoulder)To be determined
Interpretation of UV-Vis Data
  • Parent Compound: The aminopyridine chromophore typically exhibits two main absorption bands corresponding to π → π* transitions.

  • N-acetyl derivative: The acetyl group is not expected to significantly alter the λmax values as it is not directly conjugated with the pyridine ring.

  • N-benzyl derivative: The presence of the benzene ring may introduce a shoulder on the main absorption bands or a separate weak absorption band.

Experimental Protocol: UV-Vis Spectroscopy

Workflow for UV-Vis Analysis

Caption: A systematic approach for quantitative UV-Vis spectroscopic analysis.

  • Sample Preparation:

    • Prepare a stock solution of the compound in methanol at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance between 0.1 and 1.0.

  • Instrument Setup and Measurement:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Fill a quartz cuvette with methanol to serve as a blank and perform a baseline correction over the desired wavelength range (e.g., 200-400 nm).

    • Rinse the cuvette with the sample solution and then fill it with the sample solution.

    • Measure the absorbance spectrum of the sample.

  • Data Analysis:

    • Determine the λmax value(s) from the spectrum.

    • Using the Beer-Lambert law (A = εbc), calculate the molar absorptivity (ε) at each λmax.

    • Compare the λmax and ε values for the different derivatives.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural elucidation.

Causality Behind Experimental Choices in MS

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like aminopyridines, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. This allows for the unambiguous determination of the molecular weight. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of the parent ion, providing structural information.

Comparative Mass Spectrometry Data

Table 5: Expected Mass Spectrometry Data (ESI+)

CompoundMolecular FormulaExact Mass[M+H]⁺ (m/z)Key Fragment Ions (m/z)
6-(Aminomethyl)pyridin-2-amineC₆H₉N₃123.080124.087107, 94
N-acetyl derivativeC₈H₁₁N₃O165.090166.097124, 107
N-benzyl derivativeC₁₃H₁₄N₂214.121215.128123, 91
Interpretation of Mass Spectra
  • Parent Compound: The base peak is expected to be the protonated molecular ion [M+H]⁺. A key fragmentation pathway is the loss of ammonia (NH₃) from the aminomethyl group.

  • N-acetyl derivative: The [M+H]⁺ ion will be observed at a higher m/z corresponding to the addition of the acetyl group. Fragmentation may involve the loss of ketene (CH₂=C=O).

  • N-benzyl derivative: The [M+H]⁺ ion will be significantly heavier. A characteristic fragment at m/z 91 corresponds to the tropylium ion (C₇H₇⁺) from the benzyl group.

Experimental Protocol: LC-MS/MS

Workflow for LC-MS/MS Analysis

Caption: A comprehensive workflow for the analysis of aminopyridine derivatives by LC-MS/MS.

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable solvent, such as a mixture of acetonitrile and water.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • LC-MS/MS Analysis:

    • Inject the sample into a liquid chromatography-mass spectrometry (LC-MS) system equipped with a C18 column and an electrospray ionization (ESI) source.

    • Perform a full scan in positive ion mode to detect the [M+H]⁺ ion.

    • Perform a product ion scan (MS/MS) on the [M+H]⁺ ion to generate a fragmentation spectrum.

  • Data Interpretation:

    • Determine the accurate mass of the molecular ion and confirm the elemental composition.

    • Analyze the fragmentation pattern to gain further structural insights and confirm the identity of the compound.

Conclusion

This guide has provided a comprehensive comparative analysis of the spectroscopic characterization of 6-(aminomethyl)pyridin-2-amine and its N-acetyl and N-benzyl derivatives. By understanding the principles behind each spectroscopic technique and the influence of chemical modifications on the resulting spectra, researchers can confidently identify and characterize these important pharmaceutical building blocks. The detailed protocols and workflows presented herein offer a practical framework for obtaining high-quality, reproducible data, ultimately accelerating the drug discovery and development process.

References

  • Duan, Z.-J., Zhang, Z.-Q., Gao, X.-J., Ma, C.-Y., & Wang, S. (2012). Synthesis of 6,6'-Diaminomethyl-tris-(pyridin-2-ylmethyl)amine. Journal of the Korean Chemical Society, 56(4), 463-465.
  • Agilent Technologies. (2012). Analysis of Potential Genotoxic Arylamine and Aminopyridine Impurities in Active Pharmaceutical Ingredients.
  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Covalent Metrology. (2024). Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). Retrieved from [Link]

  • Mettler Toledo. (2016). UV/Vis Spectrophotometry. Retrieved from [Link]

  • Shimadzu. (n.d.). LC-MS/MS Method Package for Primary Metabolites. Retrieved from [Link]

  • PubChem. 2-Amino-6-methylpyridine. National Center for Biotechnology Information. PubChem Compound Database; CID=15765. Retrieved from [Link]

  • Bligh, S. W. A., Bashall, A., Garrud, C., McPartlin, M., Wardle, N. J., White, K. N., Padhye, S., Barve, V., & Kundu, G. (2003). Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides and its biological activity. Inorganica Chimica Acta, 352, 258-264.
  • Kadir, M. A., Mansor, N., & Osman, M. U. (2017). Synthesis and Structural Characterization of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester Isomer. Sains Malaysiana, 46(5), 725-731.
  • University of Chicago, Chemistry Department, NMR Facility. (n.d.). Protocols. Retrieved from [Link]

Validation

stability comparison of hydrochloride vs trihydrochloride pyridine salts

Topic: Stability Comparison of Hydrochloride vs. Trihydrochloride Pyridine Salts Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Stoichi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability Comparison of Hydrochloride vs. Trihydrochloride Pyridine Salts Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Stoichiometry Trade-Off

In drug development, pyridine-containing active pharmaceutical ingredients (APIs) often possess multiple basic centers (e.g., the pyridine nitrogen plus secondary/tertiary amine side chains). While forming a salt is standard practice to enhance solubility, the choice between a Mono-hydrochloride (HCl) and a Tri-hydrochloride (3HCl) form presents a critical stability trade-off.

  • Mono-HCl: Typically targets the most basic nitrogen (highest pKa). It offers a balance of crystallinity, moderate solubility, and superior solid-state stability.

  • Tri-HCl: Protonates all available basic sites. While this maximizes aqueous solubility, it frequently introduces severe hygroscopicity , acid-catalyzed degradation , and disproportionation risks.

This guide objectively compares these two salt forms, supported by experimental methodologies and mechanistic insights.

Physicochemical Performance Matrix

The following table synthesizes data trends observed in polybasic pyridine derivatives (e.g., aminopyridines, piperazinyl-pyridines).

FeatureMono-Hydrochloride (HCl)Tri-Hydrochloride (3HCl)Performance Verdict
Aqueous Solubility Moderate to HighVery High3HCl Wins (for pure solubility)
Solution pH Weakly Acidic (pH 4.0–5.5)Strongly Acidic (pH 1.0–2.0)Mono-HCl Wins (Biocompatibility)
Hygroscopicity Low to ModerateHigh / DeliquescentMono-HCl Wins (Crucial for shelf-life)
Thermal Stability High Melting Point, StableLower MP, often decomposesMono-HCl Wins
Chemical Stability StableProne to Acid HydrolysisMono-HCl Wins
Risk of Disproportionation LowHigh (Loss of HCl gas)Mono-HCl Wins

Deep Dive: Mechanisms of Instability

The Hygroscopicity Trap

Trihydrochloride salts often exhibit "wet salt" behavior. The crystal lattice of a 3HCl salt must accommodate three chloride counterions. Unless the lattice energy is exceptionally high, the high charge density and the presence of excess protons create a strong driving force for hydration.

  • Mechanism: The third proton on a pyridine ring (or auxiliary amine) is often weakly bound (pKa < 3). Water vapor competes for this proton, leading to hydrate formation or deliquescence (dissolving in absorbed water).

  • Data Support: Dynamic Vapor Sorption (DVS) studies on multi-HCl salts (e.g., Itraconazole 3HCl) often show mass gains >20% at 70% RH, whereas mono-salts remain stable.

Salt Disproportionation

A critical risk for 3HCl salts is the loss of HCl gas, a phenomenon known as disproportionation.



This occurs because the pKa of the third protonation site (often the pyridine nitrogen itself in the presence of other amines) is low. During drying or storage, the salt effectively "bleeds" acid, corroding packaging and altering the dose.
Chemical Hydrolysis

The microenvironment of a 3HCl salt crystal is extremely acidic. If the drug molecule contains acid-sensitive moieties (esters, amides, carbamates), the 3HCl form acts as an intrinsic catalyst for its own degradation, even in the solid state (mediated by residual moisture).

Visualization: Salt Selection Logic & Degradation Pathways

Figure 1: Salt Selection Decision Tree

Caption: A logic flow for selecting between Mono- and Tri-HCl salts based on pKa and solubility requirements.

SaltSelection Start Pyridine Derivative Salt Selection CheckPKa Analyze pKa of Basic Centers Start->CheckPKa GapCheck Is pKa(base) - pKa(acid) > 2 for all 3 sites? CheckPKa->GapCheck SolubilityCheck Is Aqueous Solubility Critical? GapCheck->SolubilityCheck Yes (Strong bases) MonoDecision Select Mono-HCl (Target Most Basic N) GapCheck->MonoDecision No (3rd site too weak) SolubilityCheck->MonoDecision No (Mono is sufficient) TriDecision Consider Tri-HCl (Only if Solubility is limiting) SolubilityCheck->TriDecision Yes (Need max ionization) FinalSelect Final Candidate MonoDecision->FinalSelect RiskAssessment Assess Risks: 1. Hygroscopicity 2. Disproportionation TriDecision->RiskAssessment RiskAssessment->FinalSelect

Figure 2: Disproportionation Pathway of Tri-HCl Salts

Caption: Mechanism of instability where weak 3HCl salts lose HCl gas, reverting to stable forms.

Disproportionation TriSalt Tri-HCl Salt (Solid State) Transition Moisture/Heat Stress TriSalt->Transition Storage MonoSalt Mono/Di-HCl Salt (Solid Precipitate) Transition->MonoSalt Reversion Gas HCl Gas Release (Corrosive) Transition->Gas Off-gassing Degradant Hydrolysis Products (Impurities) Transition->Degradant Acid Catalysis

Experimental Protocols for Stability Assessment

To validate the choice between HCl and 3HCl, the following self-validating protocols are recommended.

Protocol A: Dynamic Vapor Sorption (DVS)

Purpose: Quantify hygroscopicity and detect deliquescence.

  • Sample Prep: Dry 10–20 mg of salt at 0% RH for 3 hours to establish dry mass (

    
    ).
    
  • Cycle: Ramp humidity from 0% to 90% RH in 10% steps. Hold each step until mass equilibrium (

    
    ).
    
  • Analysis:

    • Mono-HCl: Typically shows reversible uptake (< 2% mass gain).

    • Tri-HCl: Look for exponential mass gain > 60% RH (indicating deliquescence) or hysteresis (hydrate formation).

Protocol B: Vacuum Disproportionation Test

Purpose: Confirm if the 3HCl salt loses acid under stress.

  • Setup: Place 500 mg of the salt in a vial inside a vacuum oven.

  • Indicator: Suspend a moist pH indicator strip or a vial of silver nitrate solution inside the oven (not touching the sample).

  • Stress: Heat to 40°C under vacuum (10 mbar) for 24 hours.

  • Result:

    • Fail: Indicator turns red or AgCl precipitates (white cloudiness) in the trap, proving HCl gas release.

Protocol C: HPLC Stress Testing (Acid Hydrolysis)

Purpose: Compare chemical stability in solution.[1]

  • Preparation: Dissolve Mono-HCl and Tri-HCl equivalents in water. Measure initial pH.

  • Incubation: Store at 60°C for 7 days.

  • Analysis: Inject on HPLC (Reverse Phase C18).

  • Success Criteria: Degradation of the parent peak should be < 0.5%. Tri-HCl samples often show higher impurity peaks due to the lower intrinsic pH.

Conclusion & Recommendation

While Trihydrochloride salts offer a theoretical advantage in maximizing solubility for polybasic pyridine drugs, they disproportionately increase the risk of physical instability (hygroscopicity) and chemical degradation (acid hydrolysis).

Recommendation: Prioritize the Mono-hydrochloride or Dihydrochloride form. If solubility is insufficient, investigate alternative counterions (e.g., Mesylate or Tosylate) rather than forcing a stoichiometric ratio (3:1) that the basicity of the molecule cannot support. Use the 3HCl form only if the drug is stable in highly acidic environments and can be packaged in hermetically sealed, moisture-barrier systems.

References

  • Shevchenko, A. et al. (2012).[2] A new cocrystal and salts of itraconazole: comparison of solid-state properties, stability and dissolution behavior. International Journal of Pharmaceutics.

  • Serajuddin, A. T. (2007).[3] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.

  • Stahl, P. H., & Wermuth, C. G. (2002).[3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in salt selection. Journal of Pharmaceutical Sciences.

  • Gupta, D. et al. (2018).[4] Chemical stability and reaction kinetics of two thiamine salts (thiamine mononitrate and thiamine chloride hydrochloride) in solution. Food Research International.

Sources

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